4-(N-Hydroxycarbamimidoyl)benzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
InChI Key |
VEEGPIDERPILTD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-carboxybenzamidoxime chemical structure and molecular weight
An In-Depth Technical Guide to 4-Carboxybenzamidoxime: Structure, Synthesis, and Applications
Fundamental Properties of 4-Carboxybenzamidoxime
4-Carboxybenzamidoxime, also known as 4-(N'-hydroxycarbamimidoyl)benzoic acid, is an aromatic organic compound that incorporates both a carboxylic acid and an amidoxime functional group. This unique combination of functionalities makes it a versatile building block in the synthesis of more complex molecules and a subject of interest for its potential biological activities.[1] Amidoximes, in general, are recognized as important pharmacophores and are often utilized as bioisosteres of carboxylic acids or as prodrugs for amidines, which can enhance the pharmacokinetic profile of a drug candidate.[2][3]
Chemical Structure
The structure of 4-carboxybenzamidoxime consists of a benzene ring substituted at the 1 and 4 positions with a carboxylic acid group (-COOH) and an amidoxime group (-C(NH2)=NOH), respectively. The presence of both a hydrogen bond donor (the oxime hydroxyl and the amine) and an acceptor (the carboxyl oxygen and the oxime nitrogen) in close proximity influences its chemical behavior and biological interactions.
Caption: Chemical structure of 4-carboxybenzamidoxime.
Physicochemical Properties
A summary of the key physicochemical properties of 4-carboxybenzamidoxime is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value |
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 4-(N'-hydroxycarbamimidoyl)benzoic acid |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in polar organic solvents |
Synthesis of 4-Carboxybenzamidoxime
The most common and straightforward method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[3] In the case of 4-carboxybenzamidoxime, the readily available starting material is 4-cyanobenzoic acid.[4][5] The reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.
Synthesis Workflow
The synthesis is typically a one-step process, although purification may require additional steps. The general workflow involves dissolving the starting nitrile and hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine.
Caption: General workflow for the synthesis of 4-carboxybenzamidoxime.
Experimental Protocol
The following is a representative protocol for the synthesis of 4-carboxybenzamidoxime from 4-cyanobenzoic acid.
Materials:
-
Hydroxylamine hydrochloride (1.5 eq)[6]
-
Sodium carbonate (or Triethylamine) (1.5 eq)[7]
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-cyanobenzoic acid in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium carbonate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid to precipitate the product. The carboxylic acid group requires the solution to be acidic for the product to be in its neutral form and precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain 4-carboxybenzamidoxime.
Spectroscopic Characterization
The structure of the synthesized 4-carboxybenzamidoxime should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets around 7.5-8.0 ppm), a broad singlet for the -OH of the carboxylic acid (around 12-13 ppm), a singlet for the -OH of the oxime (around 9-10 ppm), and a broad singlet for the -NH2 protons (around 5-6 ppm).[8][9] |
| ¹³C NMR | Signals for the aromatic carbons, a signal for the carboxylic carbon (around 165-175 ppm), and a signal for the amidoxime carbon (around 150-160 ppm).[8] |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a C=N stretch (around 1640-1690 cm⁻¹), and aromatic C-H stretches.[10][11][12][13] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 180.16 g/mol .[14][15] |
Applications in Drug Development
The amidoxime functional group is of significant interest in medicinal chemistry due to its versatile properties.[1][16]
-
Bioisosterism: The amidoxime group can act as a bioisostere for a carboxylic acid, potentially improving membrane permeability and oral bioavailability.[2]
-
Prodrugs: Amidoximes are well-known prodrugs of amidines.[7] The in vivo reduction of the amidoxime to the corresponding amidine can release the active form of the drug.
-
Therapeutic Potential: Amidoxime-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and antimalarial agents.[1][16] The specific therapeutic potential of 4-carboxybenzamidoxime would depend on the target and further derivatization.
The development of new chemical entities containing the amidoxime scaffold continues to be an active area of research, with the aim of producing more effective and safer medicines.[16]
Conclusion
4-Carboxybenzamidoxime is a valuable chemical entity with a well-defined structure and accessible synthetic route. Its unique combination of a carboxylic acid and an amidoxime group provides a platform for the development of novel therapeutic agents. The information presented in this guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and development, highlighting the importance of this compound and the broader class of amidoximes.
References
- Sharghi, H., & Hosseini, M. (2005). Solvent-free and atom efficient conversion of aldehydes into nitriles. Journal of Chemical Research, 2005(10), 658-660.
- Ghada, M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery, 21(18).
- Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes.
- Sharghi, H., & Sarvari, M. H. (2003). Reaction mechanisms of the reaction between nitriles and hydroxylamine.
- Karrout, Y., et al. (2021). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
- Mange, P. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.
- de la Mora, E., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(22), 5433.
- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 23(1), 445.
- Tiemann, F. (1884). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society, C: Organic, 691-697.
- Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7011.
- Chen, Y., et al. (2020). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 25(15), 3358.
- University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy.
- The features of IR spectrum. (n.d.). University of Anbar.
- CymitQuimica. (n.d.). CAS 619-65-8: 4-Cyanobenzoic acid.
- Ma, H., & Raftery, D. (2012). RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification. Analytical Chemistry, 84(24), 10638–10645.
- Sigma-Aldrich. (n.d.). 4-Cyanobenzoic acid 99% CAS 619-65-8.
- Santa Cruz Biotechnology. (n.d.). 4-Carboxybenzamidine hydrochloride | CAS 42823-72-3.
- Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Warsaw.
- Santa Cruz Biotechnology. (n.d.). 4-Cyanobenzoic acid | CAS 619-65-8.
- UCLA. (n.d.). IR Absorption Table. WebSpectra.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem.
- National Center for Biotechnology Information. (n.d.). Benzenediazonium, 4-carboxy-. PubChem.
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- National Center for Biotechnology Information. (n.d.). 4-Cyanobenzoic acid. PubChem.
- Scherer, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3465–3475.
- Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- National Center for Biotechnology Information. (n.d.). 4-(Carboxymethyl)benzenediazonium. PubChem.
- Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 262-272.
- National Center for Biotechnology Inform
- Tokopi, W. (2023). Biopharmaceutics and its Important Role in Pharmaceutical Product Development. Journal of Basic and Clinical Pharmacy, 14(3), 252-253.
- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldoxime. PubChem.
- Rahman, M. M., et al. (2012). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Journal of the Bangladesh Chemical Society, 25(1), 75-81.
- National Center for Biotechnology Information. (n.d.). 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid. PubChem.
- Carr, S. A., & Biemann, K. (1980). Gas chromatographic mass spectrometric sequencing of peptides and proteins containing gamma-carboxyglutamic acid. Biomedical Mass Spectrometry, 7(4), 172-178.
- Malfatti, M. A., et al. (2009). Directly Coupled High-Performance Liquid Chromatography-Accelerator Mass Spectrometry Measurement of Chemically Modified Protein and Peptides. Analytical Chemistry, 81(21), 8939–8945.
- Kumar, A., et al. (2020). Supporting Information for: Ruthenium(II)
- ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
- Wikipedia. (n.d.). 4-Carboxybenzaldehyde.
- Johnson, C. H., et al. (2019). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Metabolites, 9(10), 211.
- ChemicalBook. (n.d.). 4-Hydroxybenzamide synthesis.
- Singh, A., et al. (2014). BCS class IV drugs: Highly notorious candidates for formulation development. Journal of Controlled Release, 196, 163-174.
- Al-Masoudi, N. A., et al. (2014). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
- Scribd. (n.d.). Carbendazim in Drug Discovery Insights.
- Saini, A., et al. (2021). Pharmaceutical cocrystals: a rising star in drug delivery applications. Expert Opinion on Drug Delivery, 18(12), 1693-1711.
- Emwas, A. H., et al. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 619-65-8: 4-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. 4-Cyanobenzoic acid | CAS 619-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
Technical Guide: Solubility & Handling of 4-(N-Hydroxycarbamimidoyl)benzoic Acid
Executive Summary
This guide provides a technical framework for the solubilization and handling of 4-(N-Hydroxycarbamimidoyl)benzoic acid (also known as 4-carboxybenzamidoxime). This compound presents a classic solubility paradox common in drug discovery and materials science (e.g., MOF synthesis): it possesses hydrophilic functional groups (-COOH, -C(NH2)=NOH) yet exhibits poor solubility in neutral water due to high lattice energy and intermolecular hydrogen bonding.
Core Finding:
-
DMSO: Recommended for high-concentration stock solutions (>50 mM). Solvation is thermodynamically favorable due to dipole-dipole disruption of the crystal lattice.
-
Water (Neutral): Poor solubility (<1 mg/mL). The molecule exists largely in a zwitterionic or neutral aggregate state that favors the solid phase.
-
Water (pH Modified): Solubility increases logarithmically at pH > 8 (anionic form) or pH < 2 (cationic form).
Physicochemical Profile & Solubility Mechanism[1][2][3][4]
To master the handling of this compound, one must understand the competition between its Crystal Lattice Energy and Solvation Energy .
Structural Analysis
The molecule consists of a hydrophobic benzene ring flanked by two polar regions:
-
Carboxylic Acid (C-4): pKa ≈ 4.2. At neutral pH, this exists as a carboxylate anion (-COO⁻).
-
Amidoxime (C-1): An amphoteric group.
-
Basic Nitrogen: Can be protonated (pKa ≈ 5–6).
-
Acidic Hydroxyl: Can be deprotonated (pKa ≈ 11–12).
-
The Solubility Paradox
In neutral water (pH ~7), the molecule often adopts a pseudo-zwitterionic character or forms strong intermolecular hydrogen bonds (Head-to-Tail dimerization) between the amidoxime and carboxylic acid groups of adjacent molecules. This creates a stable crystal lattice that water molecules cannot easily penetrate, despite the compound's polarity.
DMSO , being a polar aprotic solvent with a high dielectric constant and a strong dipole, disrupts these intermolecular hydrogen bonds without requiring ionization, effectively "shielding" the molecules from each other.
Solubility Data Profile
The following values represent practical working ranges derived from structural analogs (e.g., benzamidoxime, terephthalic acid) and standard laboratory behavior for this class of compounds.
| Solvent System | Practical Solubility | Thermodynamic State | Primary Interaction |
| DMSO (Anhydrous) | High (>50 mg/mL) | Stable Solution | Dipole-Dipole & H-bond Acceptance |
| Water (pH 7) | Low (<1 mg/mL) | Suspension/Precipitate | Hydrophobic Effect (Lattice Dominant) |
| 0.1 M NaOH (aq) | High (>20 mg/mL) | Stable Solution | Ion-Dipole (Dianion formation) |
| 0.1 M HCl (aq) | Moderate (~10 mg/mL) | Metastable Solution | Ion-Dipole (Cation formation) |
| Ethanol (Abs.) | Moderate (5–10 mg/mL) | Temperature Dependent | H-bond Donor/Acceptor |
Critical Note: While soluble in acid/base, amidoximes are thermally unstable and prone to hydrolysis. Avoid heating aqueous solutions above 40°C, as this converts the amidoxime to an amide or carboxylic acid.
Visualization of Solvation Mechanics
The following diagram illustrates the mechanistic difference between the "Lattice Lock" in water and "Lattice Disruption" in DMSO.
Figure 1: Mechanistic contrast. In water, intermolecular forces dominate (aggregation). In DMSO, solvent-solute interactions dominate (dissolution).
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (DMSO)
Purpose: To create a high-concentration (e.g., 50 mM) master stock for long-term storage at -20°C.
-
Weighing: Weigh the target mass of 4-(N-Hydroxycarbamimidoyl)benzoic acid into a sterile microcentrifuge tube.
-
Solvent Addition: Add fresh, anhydrous DMSO (Grade: Molecular Biology or HPLC).
-
Why Fresh? DMSO is hygroscopic. Absorbed water can cause compound precipitation or slow hydrolysis over time.
-
-
Dissolution: Vortex gently for 30–60 seconds. The solution should become clear and colorless.
-
Validation: Hold the tube against a light source. If turbidity persists, sonicate in a water bath for 2 minutes (ambient temp). Do not heat.
-
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (The "Crash-Out" Check)
Purpose: To introduce the compound into a biological assay or reaction buffer without precipitation.
-
Preparation: Pre-warm the assay buffer (e.g., PBS pH 7.4) to 25°C or 37°C.
-
Stepwise Dilution:
-
Do not add the stock directly to the full volume of water. This creates a local high-concentration shock that induces precipitation.
-
Technique: Place the buffer in a vortexing tube. While vortexing, slowly pipette the DMSO stock into the center of the liquid vortex.
-
-
Limit Check: Ensure the final DMSO concentration is <1% (v/v) to avoid solvent toxicity in biological assays.
-
Visual Validation: Inspect for "schlieren" lines or fine particulates. If precipitate forms, the concentration exceeds the aqueous solubility limit (likely ~100–500 µM depending on pH).
Self-Validating Workflow Diagram
This workflow ensures that researchers identify solubility issues before committing valuable reagents to an experiment.
Figure 2: Decision tree for solubilization. The diamond nodes represent critical "Stop/Go" validation points.
Stability & Degradation (Expertise Note)
Researchers must be aware that the amidoxime group is a labile pharmacophore .
-
Hydrolysis: In acidic aqueous environments or at elevated temperatures (>50°C), the amidoxime group hydrolyzes to the amide (4-carbamoylbenzoic acid) or fully hydrolyzes to the dicarboxylic acid (terephthalic acid).
-
Tiemann Rearrangement: Under specific catalytic conditions, amidoximes can rearrange to ureas.
-
Mitigation: Always keep aqueous solutions on ice if not immediately used. Perform dilutions immediately prior to use.
References
-
Physicochemical Properties of Benzoic Acid Derivatives
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic acid.
-
URL:[Link]
-
Amidoxime Stability and Hydrolysis
- Title: Stability of Amidoxime Isomers (ResearchG
-
URL:[Link]
-
DMSO Solvation Mechanisms
- Title: Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions.
-
URL:[Link]
-
Synthesis and Purification of Amidoximes (Recrystallization protocols)
- Title: Organic Syntheses Procedure: Prepar
-
URL:[Link]
Comprehensive Analysis of p-Carboxybenzamidoxime Acidity: pKa Determination, Substituent Effects, and Experimental Protocols
Executive Summary
The amidoxime functional group (–C(NH₂)=NOH) is a critical pharmacophore and chelating moiety, widely leveraged in the design of prodrugs, PD-L1 ligands, and poly(acrylamidoxime) adsorbents for uranium extraction from seawater[1][2]. Despite its utility, the acid-base behavior of amidoximes has historically been a subject of literature controversy.
As a Senior Application Scientist, understanding the precise protonation states of amidoxime derivatives is paramount for optimizing binding affinities and pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of p-carboxybenzamidoxime (4-carboxybenzamidoxime), detailing its multibasic nature, the causality behind its acidity constants (pKa), and the self-validating experimental protocols required for accurate empirical determination.
Mechanistic Framework of Acidity in p-Carboxybenzamidoxime
p-Carboxybenzamidoxime is a polyprotic system characterized by three distinct ionizable groups. The presence of electron-withdrawing and/or electron-donating groups on the benzene ring fundamentally alters the stability of the cationic, neutral, and anionic species at a given pH[1].
The Three Pillars of Ionization
-
The Carboxylic Acid Group (pKa₁): The para-carboxy group is the most acidic site. Deprotonation yields a carboxylate anion (–COO⁻).
-
The Amidoxime Nitrogen (pKa₂): In highly acidic media, the oxime nitrogen is protonated, yielding a cationic species. Deprotonation of this nitrogen transitions the molecule to its neutral (or zwitterionic, if the carboxyl group is already deprotonated) form. Experimental data on the base benzamidoxime scaffold yields a pKa of 4.85 for this transition[1].
-
The Oxime Hydroxyl Group (pKa₃): The hydroxyl group of the oxime is highly basic. Its deprotonation provides the fully anionic form of the compound, with a baseline pKa of 12.36 in unsubstituted benzamidoxime[1].
Hammett Substituent Effects
The acidity of the amidoxime group is highly sensitive to para-substitution. While the neutral carboxylic acid (–COOH) is electron-withdrawing (
Protonation states of p-carboxybenzamidoxime across the pH gradient.
Quantitative Data Summary
The following table synthesizes the thermodynamic acidity constants based on high-level spectroscopic titrations and computational modeling (MP2/M06-2X with SMD solvent models) of the benzamidoxime scaffold[1][2][3].
| Ionizable Group | Dissociation Reaction | Baseline pKa | Expected p-Carboxy pKa |
| Carboxylic Acid | –COOH ⇌ –COO⁻ + H⁺ | N/A | ~4.20 |
| Amidoxime Nitrogen | –C(NH₂⁺)=NOH ⇌ –C(NH₂)=NOH + H⁺ | 4.85 ± 0.05[1] | ~4.85 |
| Oxime Hydroxyl | –C(NH₂)=NOH ⇌ –C(NH₂)=NO⁻ + H⁺ | 12.36 ± 0.05[1] | ~12.36 |
Note: Potentiometric methods often fail to provide reliable data outside the pH 2–12 range due to the buffering reaction of water. Therefore, pKa₃ (>12) requires specialized spectroscopic or computational validation[1].
Self-Validating Experimental Protocols
To empirically determine the pKa values of p-carboxybenzamidoxime, researchers must employ methodologies that inherently validate their own data integrity. We outline two primary workflows: UV-Vis Spectrophotometric Titration and Potentiometric Titration.
Protocol 1: UV-Vis Spectrophotometric Titration
Because the amidoxime chromophore undergoes significant electronic shifts upon deprotonation, UV-Vis titration is the gold standard for this class of molecules[1][2].
Causality & Validation: This system is self-validating through the observation of isosbestic points . If the spectral curves intersect at a single, sharp wavelength across multiple pH values, it mathematically proves that only two species are in equilibrium. If the isosbestic point drifts, it immediately alerts the scientist to side reactions (e.g., degradation or precipitation).
Step-by-Step Methodology:
-
Analyte Preparation: Prepare a
M solution of p-carboxybenzamidoxime in a 0.1 M KCl aqueous matrix. Insight: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain static and concentration-based pKa values can be accurately converted to thermodynamic constants. -
Baseline Calibration: Standardize the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) and blank the UV-Vis spectrophotometer with the 0.1 M KCl solution.
-
Titration Execution: Inject micro-aliquots of 0.01 M NaOH (or HCl for the reverse titration) into the analyte solution under continuous stirring and nitrogen blanketing (to prevent CO₂ absorption).
-
Spectral Acquisition: After each injection, allow 60 seconds for equilibrium. Record the pH and capture the absorption spectrum from 200 nm to 400 nm.
-
Data Deconvolution: Identify the wavelength of maximum absorbance difference (
) between the protonated and deprotonated states. Apply a non-linear regression fit to the Absorbance vs. pH curve using the Henderson-Hasselbalch equation to extract the exact pKa.
Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.
Protocol 2: Potentiometric Titration (Range Limited)
Potentiometric titration is highly effective for determining pKa₁ (carboxyl) and pKa₂ (amidoxime nitrogen) but is fundamentally limited for pKa₃ (oxime hydroxyl) due to the alkaline error of glass electrodes at pH > 12[1].
Causality & Validation: The accuracy of this method relies on the Gran plot analysis. By transforming the titration curve into a linear Gran plot, the scientist can precisely determine the equivalence point and validate that the electrode is responding in a Nernstian manner.
Step-by-Step Methodology:
-
Solution Setup: Dissolve 2.0 mM of p-carboxybenzamidoxime in 50 mL of 0.15 M NaCl (mimicking physiological ionic strength).
-
Acidification: Lower the initial pH to 2.0 using 0.1 M HCl to ensure all ionizable groups (carboxyl and amidoxime nitrogen) are fully protonated.
-
Automated Titration: Use an automated titrator to add 0.05 M NaOH in 0.01 mL increments.
-
Equilibrium Criteria: Program the titrator to wait for a signal drift of less than 0.1 mV/sec before recording the volume and pH.
-
Analysis: Utilize specialized software (e.g., SiriusT3 or Hyperquad) to fit the multi-component titration curve, yielding pKa₁ and pKa₂.
Computational Grounding and Solvent Effects
When experimental determination of the highly basic oxime hydroxyl group (pKa > 12) is obstructed by water buffering, computational chemistry provides a rigorous alternative.
Recent studies on the amidoxime functional group demonstrate that standard DFT methods often fail due to the complex hydration shell of oxoacids[2][3]. To achieve a root-mean-square deviation of less than 0.46 pKa units, researchers must employ calculations at the MP2 or M06-2X levels of theory , combined with the SMD (Solvation Model based on Density) implicit solvent model[2][3]. This specific protocol accurately captures the free energy of solvation, effectively bridging the gap between gas-phase basicity and aqueous acidity[2].
References
-
Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. nih.gov.[Link]
-
Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. acs.org.[Link]
-
Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. ornl.gov.[Link]
Sources
- 1. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]
Whitepaper: Mechanistic Pathways and Optimized Protocols for the Conversion of 4-Cyanobenzoic Acid to 4-Carboxybenzamidoxime
Executive Summary
The conversion of aromatic nitriles to amidoximes is a foundational transformation in medicinal chemistry and materials science. Specifically, 4-carboxybenzamidoxime (N'-hydroxy-4-carboxybenzenecarboximidamide) is a highly versatile synthetic intermediate. It is predominantly utilized as a precursor for synthesizing 1,2,4-oxadiazole-based therapeutics[1][2] and serves as a critical pharmacophore in the development of nitric oxide (NO) donors[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we dissect the mechanistic causality of the nucleophilic addition of hydroxylamine to 4-cyanobenzoic acid, provide a self-validating experimental framework, and outline strategies to suppress common side reactions, ensuring high-fidelity product generation.
Mechanistic Causality: Nitrile to Amidoxime
The transformation of the electron-deficient nitrile group of 4-cyanobenzoic acid into an amidoxime relies on a targeted nucleophilic addition mechanism. Understanding the distinct phases of this pathway is critical for troubleshooting and optimization.
-
Reagent Activation (In Situ Free Base Generation): Hydroxylamine is highly unstable as a free base and is typically supplied as a hydrochloride salt (NH₂OH·HCl). An auxiliary base, such as sodium carbonate (Na₂CO₃) or triethylamine, is required to deprotonate the salt[3]. The choice of a mild base like Na₂CO₃ is deliberate; it prevents the alkaline hydrolysis of the nitrile or carboxylic acid groups that stronger bases (e.g., NaOH) might induce.
-
Nucleophilic Attack: Free hydroxylamine is an ambidentate nucleophile. The nitrogen atom, being less electronegative and more polarizable than oxygen, is the superior nucleophile. It attacks the electrophilic carbon of the nitrile group. The presence of the electron-withdrawing carboxylic acid group at the para position of 4-cyanobenzoic acid enhances the electrophilicity of the nitrile carbon, accelerating the reaction kinetics[4].
-
Proton Transfer & Tautomerization: The initial attack forms a transient, high-energy N-hydroxy intermediate. A rapid, thermodynamically driven proton transfer yields the stable amidoxime tautomer.
-
Side Reactions (Amide Formation): A persistent analytical and purification issue in this synthesis is the formation of amide by-products[5]. This occurs either via a competing nucleophilic attack by the oxygen atom of hydroxylamine or through subsequent hydrolysis of the intermediate. Utilizing specific ionic liquids or optimizing the base-to-reagent ratio can effectively suppress this minor pathway[4][5].
Logical workflow of 4-cyanobenzoic acid conversion to amidoxime.
Quantitative Data & Condition Optimization
The choice of solvent, thermal conditions, and stoichiometry dictates the yield and purity of 4-carboxybenzamidoxime. The table below summarizes the causality behind different reaction environments.
| Methodology | Reagents & Stoichiometry | Conditions | Yield Range | Mechanistic Rationale & Causality |
| Standard Reflux | Nitrile (1.0 eq), NH₂OH·HCl (1.5-2.0 eq), Na₂CO₃ (2.0 eq) | EtOH/H₂O, 60-80°C, 2-48h[3][4] | 85–98% | Protic solvents stabilize the transition state; thermal energy overcomes the activation barrier of the nitrile addition. |
| Ionic Liquids | Nitrile (1.0 eq), NH₂OH (free base) | Imidazolium/Phosphonium ILs, 25-50°C[5] | >90% | ILs promote selective N-attack, eliminating amide by-products and drastically reducing reaction time[5]. |
| Ultrasound-Assisted | Nitrile (1.0 eq), NH₂OH·HCl, Base | Solvent-free, Ultrasonic irradiation[3] | 70–85% | Acoustic cavitation enhances mass transfer, allowing for rapid conversion without bulk heating[3]. |
| Aqueous Biocatalytic | Nitrile (1.0 eq), NH₂OH (1.0-1.3 eq) | Aqueous medium, 20-40°C[1] | Variable | Directly utilizes aqueous streams from nitrilase-catalyzed hydrations, reducing organic solvent waste[1]. |
Self-Validating Experimental Protocol
To ensure high-fidelity synthesis of 4-carboxybenzamidoxime, the following protocol integrates continuous validation steps to confirm reaction progress and intermediate states.
Materials Required:
-
4-Cyanobenzoic acid (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)[4]
-
Sodium carbonate (2.0 eq)[4]
-
Absolute Ethanol and Deionized Water
Step-by-Step Methodology:
-
Reagent Preparation & Base Activation: In a round-bottom flask equipped with a magnetic stirrer, suspend hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq) in a 4:1 mixture of Ethanol/Water. Stir at room temperature for 15 minutes.
-
Causality & Validation: The visible evolution of CO₂ gas validates the neutralization process, confirming the successful in situ generation of free hydroxylamine.
-
-
Substrate Addition: Add 4-cyanobenzoic acid (1.0 eq) to the suspension. The mixture will likely remain heterogeneous at this stage.
-
Thermal Activation (Reflux): Attach a reflux condenser and heat the mixture to 60-80°C[4].
-
Causality & Validation: Heating provides the kinetic energy required for the nucleophilic addition. As the reaction proceeds, the starting material typically dissolves, indicating conversion to the more polar amidoxime product.
-
-
In-Process Monitoring: After 2–4 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4].
-
Validation: The disappearance of the starting material and the appearance of a lower-Rf spot (due to the increased hydrogen-bonding capacity of the amidoxime) confirms reaction progress.
-
-
Work-up: Once complete, cool the reaction to room temperature. The product often precipitates. If precipitation is incomplete, concentrate the ethanol under reduced pressure and add cold water. Filter the resulting solid[4].
-
Purification: Wash the filter cake with cold water to remove residual inorganic salts (NaCl, unreacted Na₂CO₃). Recrystallize from hot ethanol/water to obtain analytically pure 4-carboxybenzamidoxime.
Step-by-step experimental workflow for amidoxime synthesis.
Analytical Verification
To establish absolute trustworthiness in the synthesized compound, the isolated product must be verified using spectroscopic methods:
-
¹H NMR (DMSO-d₆): The defining features of the amidoxime group are the exchangeable protons. Look for a broad singlet around 9.5–10.0 ppm corresponding to the N-OH proton, and a broad singlet around 5.8–6.0 ppm for the NH₂ protons. The aromatic protons of the para-substituted ring will appear as two distinct doublets.
-
IR Spectroscopy: The most critical validation is the disappearance of the sharp nitrile (C≡N) stretch at ~2230 cm⁻¹. This is replaced by broad O-H and N-H stretches in the 3500–3300 cm⁻¹ region and a C=N stretch at ~1650 cm⁻¹.
References
-
[5] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source: PubMed (nih.gov) URL:
-
[4] Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: Benchchem URL:
-
[3] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: PMC (nih.gov) URL:
-
[1] PREPARATION OF SUBSTITUTED 4-(N'-HYDROXYCARBAMIMIDOYL)BENZOIC ACIDS (EP 4157824 B1) Source: European Patent Office (googleapis.com) URL:
-
[2] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds Source: ResearchGate URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Analysis: Terephthalic Acid vs. 4-Carboxybenzamidoxime
Topic: Difference between 4-carboxybenzamidoxime and terephthalic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a rigorous comparison between Terephthalic Acid (TPA) , a high-tonnage industrial monomer, and its functionalized derivative, 4-Carboxybenzamidoxime (4-CBAO) . While TPA serves as the symmetric dicarboxylic backbone of the polyester industry and reticular chemistry (MOFs), 4-CBAO introduces asymmetry and chelating capability via the amidoxime moiety. This modification radically alters the molecule's reactivity, solubility profile, and application spectrum—shifting utility from bulk polymer synthesis to high-specificity uranium extraction and pharmacophore development.
Molecular Architecture & Physicochemical Properties[1][2][3][4][5]
The fundamental difference lies in the symmetry and functional group diversity. TPA is centrosymmetric, driving its high lattice energy and insolubility. 4-CBAO breaks this symmetry, introducing a basic/nucleophilic amidoxime group (
Structural Comparison
The following diagram illustrates the structural divergence and electronic environments of both molecules.
Figure 1: Structural divergence between TPA and 4-CBAO highlighting functional group substitution.
Comparative Data Table
| Property | Terephthalic Acid (TPA) | 4-Carboxybenzamidoxime (4-CBAO) |
| CAS Number | 100-21-0 | 53510-64-8 (generic) / 42823-72-3 (HCl salt) |
| Molecular Weight | 166.13 g/mol | 180.16 g/mol |
| Solubility (Water) | Insoluble (<0.002 g/100mL) | Low (Soluble in hot water/alcohols) |
| Solubility (DMSO) | Soluble | Highly Soluble |
| Acidity (pKa) | pKa₁ 3.54, pKa₂ 4.46 | pKa (COOH) ~3.6; pKa (Amidoxime) ~5.5 (H⁺), ~11 (OH) |
| Primary Reactivity | Esterification, Coordination (O-donor) | Chelation (N,O-donor), Cyclization |
| Crystal System | Triclinic (Type I), Monoclinic (Type II) | Monoclinic (typically P2₁/c) |
Field Insight: The pKa of the amidoxime group is critical. At physiological pH (7.4), the carboxyl is deprotonated (anionic), while the amidoxime remains largely neutral. This zwitterionic potential allows 4-CBAO to penetrate cell membranes more effectively than the dianionic TPA.
Synthetic Pathways[6][7]
While TPA is produced via harsh oxidation, 4-CBAO requires a delicate nucleophilic addition to a nitrile precursor. The synthesis of 4-CBAO is a self-validating process where the disappearance of the sharp nitrile stretch (
Synthesis Workflow
Figure 2: Synthetic divergence. TPA is an oxidation product; 4-CBAO is an addition product of the nitrile analog.
Reactivity & Functionalization
Terephthalic Acid: The Polymer & MOF Backbone
TPA is chemically robust. Its primary utility is as a linear linker.
-
Polyesters: Reacts with ethylene glycol to form PET.
-
MOFs: Forms classic nodes (e.g., UiO-66, MOF-5) where the carboxylates coordinate to Zr or Zn clusters. The reactivity is exclusively Oxygen-based coordination.
4-Carboxybenzamidoxime: The Chelator & Pharmacophore
4-CBAO offers orthogonal reactivity.
-
Uranium Extraction: The amidoxime group is the "gold standard" ligand for sequestering Uranyl ions (
) from seawater. It forms a stable chelate with Uranium, which TPA cannot do. -
Heterocycle Synthesis: 4-CBAO is a precursor to 1,2,4-oxadiazoles. Reaction with carboxylic acid anhydrides or chlorides induces cyclization, a common strategy in medicinal chemistry to create bioisosteres of esters/amides.
-
Prodrugs: The amidoxime can be reduced in vivo to an amidine (a highly basic group often found in serine protease inhibitors), improving oral bioavailability compared to the direct amidine.
Experimental Protocols
Protocol A: Synthesis of 4-Carboxybenzamidoxime
This protocol ensures high purity by controlling pH to prevent hydrolysis of the amidoxime back to the acid.
-
Reagents: Dissolve 4-cyanobenzoic acid (10 mmol) in absolute ethanol (30 mL).
-
Activation: Add Hydroxylamine hydrochloride (30 mmol) and Sodium Carbonate (15 mmol) dissolved in minimal water.
-
Reaction: Reflux at 80°C for 6–12 hours.
-
Checkpoint: Monitor TLC (DCM:MeOH 9:1). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Workup: Evaporate ethanol. Acidify carefully with 1M HCl to pH 5–6.
-
Note: Do not acidify below pH 4, or the amidoxime may hydrolyze or form a soluble hydrochloride salt that is hard to isolate.
-
-
Purification: Filter the white precipitate. Recrystallize from water/ethanol (1:1).
Protocol B: Uranium Uptake Assay (Comparative)
To demonstrate the functional superiority of 4-CBAO over TPA for metal chelation.
-
Preparation: Prepare a 10 ppm stock solution of Uranyl Nitrate (
) in simulated seawater (pH 8.2). -
Adsorbent: Use TPA-based MOF (UiO-66) and 4-CBAO-functionalized resin/MOF.
-
Contact: Incubate 10 mg of adsorbent with 50 mL of Uranium solution for 24 hours.
-
Analysis: Filter supernatant and analyze via ICP-MS.
-
Expected Result: TPA-MOF shows <10% uptake (surface adsorption only). 4-CBAO material shows >90% uptake (chelation).
-
References
-
Synthesis of Amidoximes
- Title: "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Source: Scientific Research Publishing
-
URL:[Link]
-
Uranium Extraction (Amidoxime Functionality)
- Title: "Modulating Uranium Extraction Performance of Multivariate Covalent Organic Frameworks through Donor–Acceptor Linkers and Amidoxime Nanotraps"
- Source: JACS Au (NIH PubMed Central)
-
URL:[Link]
-
Medicinal Chemistry (Oxadiazole Precursors)
-
Terephthalic Acid Properties
- Title: "Terephthalic Acid - PubChem Compound Summary"
- Source: N
-
URL:[Link]
Sources
MSDS and safety data sheet for 4-(N-Hydroxycarbamimidoyl)benzoic acid
This technical guide provides a comprehensive safety and handling dossier for 4-(N-Hydroxycarbamimidoyl)benzoic acid , a critical intermediate in medicinal chemistry often utilized as a bioisostere or prodrug scaffold for amidines.
Compound Identity & Physicochemical Profile
Synonyms: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid; N-Hydroxy-4-amidinobenzoic acid; 4-Carboxybenzamidoxime.[1]
| Property | Specification |
| CAS Number | 23610-05-1 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| SMILES | C1=CC(=CC=C1C(=NO)N)C(=O)O |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Melting Point | Decomposes >200°C (Typical for amidoximes) |
| Storage | 2–8°C (Hygroscopic, Air Sensitive) |
Structural Context
The compound features a benzoic acid core substituted at the para position with a hydroxyamidine (amidoxime) group. This functional group is chemically amphoteric and serves as a key pharmacophore in drug design, often acting as a prodrug for amidines (reduced in vivo by cytochrome b5 reductase) to improve oral bioavailability.
Hazard Identification (GHS Classification)
Signal Word: DANGER
Based on structural analogs and vendor safety data (Sigma-Aldrich), this compound is classified as Acute Toxic (Oral).
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity, Oral | Cat. 3 | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | Cat.[2][3] 2 | H315: Causes skin irritation.[2] |
| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/protective clothing/eye protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Critical Handling & Engineering Controls
Expert Insight: The amidoxime moiety is thermally labile and potentially mutagenic (Ames positive in some analogs). Handling requires strict containment to prevent inhalation of fine particulates.
Containment Protocols
-
Primary Barrier: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Glove Box .
-
Ventilation: Ensure face velocity > 100 fpm (0.5 m/s).
-
Aerosol Control: Use static-dissipative weighing boats to minimize dust dispersal.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).
-
Dermal: Double-gloving with Nitrile (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling, but immediate change is required upon solution splash.
-
Ocular: Chemical safety goggles. Face shield required if handling large quantities (>10g).
Emergency Response & First Aid
Mechanism of Toxicity: Amidoximes can interfere with nitric oxide synthase (NOS) pathways and may release hydroxylamine upon hydrolysis, which is a potent hemotoxic agent (methemoglobinemia risk).
| Scenario | Action Protocol |
| Ingestion | CRITICAL. Do NOT induce vomiting. Rinse mouth with water. Transport to ER immediately. Treat for potential methemoglobinemia if cyanosis appears. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing. |
| Fire | Media: Water spray, Dry chemical, CO₂. Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO). |
Synthesis & Metabolic Pathway Visualization
The following diagram illustrates the standard synthetic route from 4-cyanobenzoic acid and the biological reduction pathway that necessitates its classification as a bioactive agent.
Figure 1: Synthetic pathway from nitrile precursors and subsequent in vivo metabolic reduction to the active amidine species.
Stability & Reactivity
-
Thermal Instability: Amidoximes undergo Tiemann rearrangement or dehydration to cyanamides/ureas at high temperatures (>150°C).
-
Incompatibilities:
-
Strong Oxidizing Agents: Can convert the oxime to unstable nitroso/nitro derivatives.
-
Acids/Bases: Hydrolysis of the amidoxime group to the amide (4-carbamoylbenzoic acid) occurs readily in strong acid or base.
-
Acylating Agents: Reacts rapidly to form O-acyl amidoximes (potential explosion hazard if heated).
-
Ecological Impact & Disposal
-
Ecotoxicity: No specific data available. Treat as WGK 3 (Severe water hazard) due to structural similarity to toxic aromatic amines.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush to sewer.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(N′-Hydroxycarbamimidoyl)benzoic acid. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CID 10535365).[1] National Library of Medicine.[1] Retrieved from [Link][1]
- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid derivatives. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 4-carboxybenzamidoxime from 4-cyanobenzoic acid and hydroxylamine
The following Application Note and Protocol details the synthesis of 4-Carboxybenzamidoxime (also known as 4-(N-hydroxycarbamimidoyl)benzoic acid) from 4-cyanobenzoic acid.
This guide is structured for medicinal chemists and process development scientists, focusing on the critical stoichiometry required to handle the bifunctional nature (carboxylic acid + nitrile) of the starting material.
Target Compound: 4-(N-hydroxycarbamimidoyl)benzoic acid CAS Registry Number: 1206-17-3 (Generic for acid), 1227154-44-0 (Ethyl ester ref) Primary Application: Intermediate for 1,2,4-oxadiazole heterocycles; peptidomimetic prodrug design.
Introduction & Strategic Analysis
The conversion of nitriles to amidoximes is a fundamental transformation in medicinal chemistry, typically serving as the "click" precursor for constructing 1,2,4-oxadiazoles (bioisosteres of esters/amides).
While the reaction of a simple benzonitrile with hydroxylamine is trivial, 4-cyanobenzoic acid presents a specific challenge: acidity . The carboxylic acid moiety (
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the free hydroxylamine nitrogen on the nitrile carbon. This addition is base-catalyzed.
-
Deprotonation: The first equivalent of base neutralizes the carboxylic acid.
-
Activation: Subsequent base frees
from . -
Nucleophilic Attack: The neutral
attacks the nitrile to form the amidoxime.
Caption: Mechanistic flow highlighting the dual base consumption required for acidic substrates.
Experimental Protocol
Safety & Pre-requisites
-
Hydroxylamine Hydrochloride: Corrosive and potential sensitizer. Avoid metal spatulas (can catalyze decomposition).
-
Reaction Class: Exothermic upon base addition.
-
Solvent System: Ethanol/Water is preferred over Methanol to raise the reflux temperature (
vs ), accelerating the attack on the electron-deficient nitrile.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Scale: 10 mmol) | Role |
| 4-Cyanobenzoic acid | 147.13 | 1.0 | 1.47 g | Substrate |
| Hydroxylamine HCl | 69.49 | 3.0 | 2.08 g | Nucleophile Source |
| Sodium Carbonate | 105.99 | 2.0 | 2.12 g | Base (Dual role) |
| Ethanol (Abs) | - | - | 20 mL | Solvent (Organic) |
| Water (DI) | - | - | 10 mL | Solvent (Inorganic) |
Note on Base:
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 4-cyanobenzoic acid (1.47 g) in Ethanol (20 mL).
-
Hydroxylamine Addition: Add Hydroxylamine hydrochloride (2.08 g) to the suspension. The mixture will remain a slurry.
-
Base Activation: Dissolve Sodium Carbonate (2.12 g) in Water (10 mL). Add this aqueous solution dropwise to the ethanol slurry over 5 minutes.
-
Observation:
evolution (bubbling) will occur as the carboxylic acid and HCl salt are neutralized. The mixture should become a clear or slightly cloudy homogeneous solution.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
oil bath) for 6–8 hours .-
Monitoring: Check by TLC (Eluent: DCM/MeOH 9:1 + 1% AcOH). The starting nitrile (
) should disappear, and a more polar spot (Amidoxime, ) should appear.
-
Phase 2: Workup & Isolation
The product is amphoteric (zwitterionic). Isolation requires careful pH adjustment to the isoelectric point (pI).
-
Concentration: Remove the bulk of the ethanol by rotary evaporation (bath
) to leave an aqueous residue. -
Dilution: Add Water (10 mL) to the residue to ensure all inorganic salts are dissolved. The solution will be basic (pH > 8).
-
Precipitation (Critical Step):
-
Place the flask in an ice bath.
-
Slowly add 2M HCl dropwise while stirring.
-
Monitor pH.[2] As you pass pH 7, a white solid may start to form.
-
Target pH: Adjust to pH 4–5 . This is the region where the carboxylic acid is protonated, but the amidoxime (
) is largely neutral/zwitterionic and least soluble. -
Caution: Do not acidify to pH < 2, or the amidoxime hydrochloride salt may form, which is water-soluble.
-
-
Filtration: Stir the suspension at
for 30 minutes to maximize yield. Filter the white solid using a Buchner funnel.[3] -
Washing: Wash the cake with cold water (
) to remove NaCl. -
Drying: Dry the solid in a vacuum oven at
overnight.
Caption: Operational workflow for the synthesis and isolation of 4-carboxybenzamidoxime.
Characterization & Quality Control
The product is a high-melting white solid. Due to the zwitterionic nature, it is sparingly soluble in chloroform or DCM but soluble in DMSO and Methanol.
| Parameter | Expected Value/Range | Notes |
| Appearance | White to Off-white powder | |
| Melting Point | > 230 °C (dec) | Decomposes upon melting; typical for amidoximes.[4] |
| Solubility | DMSO, MeOH, dilute base/acid | Poor solubility in non-polar solvents. |
Spectroscopic Data (DMSO-d6)
-
NMR (400 MHz):
- 12.0–13.0 (br s, 1H, –COOH ).
- 9.8–10.0 (s, 1H, –NOH ).
-
7.95 (d,
Hz, 2H, Ar-H ortho to COOH). -
7.75 (d,
Hz, 2H, Ar-H ortho to Amidoxime). -
5.9–6.1 (br s, 2H, –NH
).
-
NMR (100 MHz):
- 167.5 (COOH), 150.8 (C=N), 136.5 (Ar-C), 132.0 (Ar-C), 129.5, 125.8.
Troubleshooting & Optimization
Issue: Low Yield / No Precipitate
-
Cause: The pH during workup is too low (< 2) or too high (> 7).
-
Solution: The product is amphoteric. If the solution is clear at pH 2, slowly add dilute NaOH to reach pH 4.5. If clear at pH 8, add dilute HCl to reach pH 4.5.
-
Alternative Isolation: If precipitation fails, saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate/Isopropanol (3:1).
Issue: Incomplete Conversion
-
Cause: "Proton Sink" effect. The carboxylic acid consumed the base intended for hydroxylamine.
-
Solution: Increase Base to 3.0 equivalents and
to 4.0 equivalents. Ensure the reaction pH is basic (check with pH paper wetted with water; vapor should be basic/neutral).
Issue: Colored Impurities
-
Cause: Oxidation of hydroxylamine or trace metals.
-
Solution: Add a pinch of sodium metabisulfite during the workup or recrystallize the final product from water/ethanol (9:1).
References
-
Sandmeyer Cyanation & Hydrolysis (Contextual): Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
-
General Amidoxime Synthesis: Organic Syntheses Procedure for Benzamidoximes. Organic Syntheses, Coll. Vol. 4, p.569 (1963). Available at: [Link]
-
Amidoxime Derivatives in Drug Design: Design, Synthesis and Characterization of Novel Sulfonamides Derivatives. ResearchGate. Available at: [Link]
Sources
Recrystallization solvent for 4-(N-Hydroxycarbamimidoyl)benzoic acid purification
This Application Note and Protocol details the purification of 4-(N-Hydroxycarbamimidoyl)benzoic acid (also known as 4-amidino-benzoic acid hydroxyamide), a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban) and other amidine-based pharmaceuticals.
Introduction & Chemical Context
Compound: 4-(N-Hydroxycarbamimidoyl)benzoic acid
CAS: 15973-14-5 (Generic structure reference) / 42823-72-3 (HCl salt context)
Molecular Formula:
The Purification Challenge
This molecule presents a unique "solubility paradox" due to its zwitterionic potential. It contains:
-
Carboxylic Acid (
): Hydrophilic, acidic. -
Amidoxime Group (
): Polar, basic, and thermally sensitive. -
Phenyl Ring: Hydrophobic core.
Crude samples from the cyano-conversion synthesis typically contain inorganic salts (KCl/NaCl), unreacted nitrile, and trace amide byproducts. Standard single-solvent recrystallization often fails because solvents that dissolve the polar functional groups (water) do not dissolve the hydrophobic core efficiently at low temperatures, leading to "oiling out" or low recovery.
The Solution: A Binary Solvent System (Ethanol/Water) is the authoritative standard for this class of compounds. It leverages the high solubility of the organic framework in hot ethanol and the selective precipitation power of water upon cooling.
Solvent Selection Strategy
The choice of solvent is governed by the "Solubility-Stability" Matrix . Amidoximes are prone to thermal rearrangement (to amides) or decomposition (to nitriles) upon prolonged heating above 80°C. Therefore, high-boiling solvents like DMSO or DMF are contraindicated for recrystallization despite their high solvency power.
Comparative Solvent Analysis
| Solvent System | Solvency (Hot) | Solvency (Cold) | Impurity Rejection | Suitability |
| Ethanol (95-100%) | High | Moderate | Good (Organics) | Primary Solvent |
| Water | Moderate | Low | Excellent (Salts) | Anti-Solvent |
| Methanol | Very High | High | Poor (Yield loss) | Alternative |
| Ethyl Acetate | Low | Very Low | N/A | Wash Solvent Only |
| DMSO/DMF | Very High | Very High | N/A | Avoid (Removal difficult) |
Detailed Recrystallization Protocol
Phase 1: Preparation & Dissolution
Objective: Dissolve the target molecule while leaving inorganic salts (from synthesis) undissolved for filtration.
-
Weighing: Place 10.0 g of crude 4-(N-Hydroxycarbamimidoyl)benzoic acid into a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add 80 mL of Ethanol (absolute or 95%) .
-
Heating: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to a gentle reflux (
) using an oil bath or heating mantle.-
Note: Do not overheat. The amidoxime bond is labile.
-
-
Assessment: The organic product should dissolve completely. If the solution remains cloudy due to inorganic salts (white granular solids), proceed to filtration. If the product is not dissolved, add Ethanol in 5 mL increments until dissolution is complete.
Phase 2: Hot Filtration (Clarification)
Objective: Remove insoluble mechanical impurities and inorganic salts.
-
Setup: Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filtration: Filter the hot refluxing solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Rinse: Wash the filter cake with 5-10 mL of hot ethanol to recover residual product.
Phase 3: Nucleation & Growth (The "Cloud Point" Method)
Objective: Induce controlled crystallization using Water as an anti-solvent.
-
Re-heating: Return the filtrate to a gentle boil on a hot plate.
-
Anti-Solvent Addition: Slowly add Deionized Water (warm,
) dropwise to the boiling ethanolic solution.-
Target: Continue addition until a faint, persistent turbidity (cloudiness) is observed that does not disappear upon swirling.
-
Ratio: The final solvent ratio is typically between 3:1 and 2:1 (Ethanol:Water) .
-
-
Clearing: Add just enough hot Ethanol (1-2 mL) to clear the turbidity and restore a transparent solution.
-
Cooling:
-
Remove from heat.[2]
-
Allow to cool to room temperature (20-25°C) undisturbed for 2 hours.
-
Critical:Do not plunge immediately into ice; rapid cooling traps impurities.
-
Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Phase 4: Isolation & Drying
-
Filtration: Collect the white crystalline solid via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 20 mL of a cold Ethanol/Water (1:1) mixture to remove mother liquor contaminants.
-
Drying: Dry the solid in a vacuum oven at 45-50°C for 6-12 hours.
-
Warning: Do not exceed 60°C. Amidoximes can dehydrate to cyano-compounds at high temperatures.
-
Process Visualization
Workflow Diagram
Figure 1: Step-by-step purification workflow for amidoxime intermediates.
Solubility Logic Tree
Figure 2: Mechanistic basis for the Ethanol/Water binary solvent selection.
Analytical Validation
To confirm the success of the recrystallization, perform the following checks:
| Technique | Expected Result | Failure Mode Indicator |
| HPLC (C18 Column) | Purity > 98.5% (Area %) | Peak splitting (Salt formation) or extra peaks at RRT 1.1 (Amide hydrolysis). |
| Melting Point | Decomposes > 220°C (Charring) | Sharp melting < 200°C indicates high impurity levels or wet cake. |
| 1H-NMR (DMSO-d6) | Missing OH/NH2 signals suggest decomposition to nitrile. |
References
-
National Institutes of Health (NIH) - PubChem. (2025). 4-Carbamimidoylbenzoic acid | C8H8N2O2.[3] Retrieved March 3, 2026, from [Link]
- Google Patents. (2017). WO201776739A1 - Process for the preparation of Factor Xa inhibitors.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 3, 2026, from [Link]
Sources
Application Note: High-Resolution Separation of 4-Carboxybenzamidoxime and Related Impurities via Polar-Embedded RP-HPLC
Executive Summary
This guide details the method development lifecycle for 4-carboxybenzamidoxime , a critical intermediate often encountered in the synthesis of anticoagulant and antiviral prodrugs. Due to its amphoteric nature (containing both an acidic carboxyl group and a basic amidoxime moiety), this molecule presents significant chromatographic challenges, including peak tailing, poor retention on standard C18 phases, and pH-dependent solubility issues.
We present a robust, self-validating protocol using Polar-Embedded Reversed-Phase HPLC . This approach ensures baseline resolution between the target amidoxime, its nitrile precursor (4-cyanobenzoic acid), and its hydrolytic degradants (4-carboxybenzamide and terephthalic acid).
Physicochemical Analysis & Separation Strategy
The Chemical Challenge
Effective separation requires understanding the ionization states of the molecule. 4-carboxybenzamidoxime possesses two ionizable centers with conflicting pKa values:
-
Carboxylic Acid (-COOH): pKa
3.5 – 4.0. -
Amidoxime (-C(NH
)=NOH): The protonated form ( ) has a pKa 4.5 – 5.5.
The "Zwitterionic Trap":
At pH values between 4.0 and 5.0, the molecule exists largely as a zwitterion (COO
The Solution: pH Control & Stationary Phase Selection
To stabilize the molecule for RP-HPLC, we must force it into a single dominant ionization state.
-
Strategy A (High pH > 7): Both groups are deprotonated (COO
/ Neutral Amidoxime). Risk:[1] Silica dissolution and poor retention of the highly polar dicarboxylate impurities. -
Strategy B (Low pH < 3): The carboxyl group is neutral (COOH), and the amidoxime is protonated (Cationic). Benefit: The neutral carboxyl group provides sufficient hydrophobicity for retention, while the cationic amidoxime improves solubility.
Decision: We utilize Low pH (2.5) combined with a Polar-Embedded C18 Column . The polar-embedded group shields surface silanols (preventing cationic tailing of the amidoxime) and prevents "phase collapse" in the highly aqueous mobile phases required to retain the polar impurities.
Visualization of Degradation & Logic
Degradation Pathway
Understanding the impurities is essential for specificity. The amidoxime is an intermediate; it is formed from a nitrile and can hydrolyze to an amide or acid.
Caption: Chemical pathway showing the target amidoxime flanked by its precursor (nitrile) and hydrolysis products (amide, acid).[2][3][4][5][6]
Method Development Decision Tree
Caption: Logic flow determining the optimal pH and stationary phase based on the amphoteric properties of the analyte.
Detailed Experimental Protocols
Protocol 1: Instrument & Mobile Phase Preparation
Reagents:
-
Potassium Dihydrogen Phosphate (
) -
Milli-Q Water (18.2 MΩ)
Mobile Phase A (Buffer pH 2.5):
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water (20 mM concentration). -
Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid. Note: Precise pH is critical to suppress carboxylic acid ionization.
-
Dilute to 1000 mL volume.
-
Filter through a 0.22 µm nylon membrane.
Mobile Phase B:
-
100% Acetonitrile.
Standard Preparation:
-
Stock: Dissolve 10 mg 4-carboxybenzamidoxime in 10 mL Methanol/Water (50:50).
-
Working Standard: Dilute to 0.1 mg/mL in Mobile Phase A. Note: Matching the diluent to the initial mobile phase prevents peak distortion for early eluting polar compounds.
Protocol 2: Optimized Gradient Method
This method utilizes a "Polar-Embedded" column (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18).
| Parameter | Setting |
| Column | Polar-Embedded C18, 150 x 4.6 mm, 4 µm (or 3.5 µm) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled) |
| Injection Vol | 10 µL |
| Detection | UV @ 240 nm (Amidoxime |
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Load/Retain Polar Acids |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 60 | 40 | Linear Ramp |
| 20.0 | 10 | 90 | Wash (Elute Nitrile) |
| 22.0 | 10 | 90 | Hold Wash |
| 22.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | Ready for Next Inj |
Expected Elution Order:
-
Terephthalic Acid: ~3-4 min (Most Polar)
-
4-Carboxybenzamide: ~6-7 min
-
4-Carboxybenzamidoxime (Target): ~9-10 min
-
4-Cyanobenzoic Acid: ~16-17 min (Least Polar)
Validation & Stress Testing (Self-Validating System)
To ensure the method is "self-validating" (i.e., capable of detecting method failure or sample degradation), perform the following stress tests.
Hydrolytic Stress Test
-
Procedure: Dissolve 5 mg of the target amidoxime in 5 mL of 0.1 N HCl. Heat at 60°C for 1 hour. Neutralize and inject.
-
Success Criteria: You must observe the disappearance of the main peak and the appearance/growth of the 4-carboxybenzamide peak. If these peaks co-elute, the method lacks specificity.
Specificity Check (Resolution)
-
Requirement: Calculate Resolution (
) between the Amide impurity and the Amidoxime target. -
Acceptance:
. If , lower the initial %B (start at 2% or 3% ACN) or lower the column temperature to 25°C.
Troubleshooting Guide
| Issue | Likely Cause | Corrective Action |
| Peak Tailing (Target) | Silanol interaction with cationic amidoxime. | Ensure pH is |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in 95% Buffer / 5% ACN (Mobile Phase A) instead of pure Methanol. |
| Retention Drift | "Phase Collapse" (Dewetting). | If using 100% aqueous start on a standard C18, the chains collapse. Switch to "AQ" type columns designed for 100% aqueous use. |
| Ghost Peaks | Buffer precipitation. | Ensure the transition from 90% ACN back to 95% Buffer (at 22.1 min) is not causing phosphate precipitation. Check system backpressure. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and pH control in RP-HPLC).
-
Kulik, A., et al. (2011).[7] "HPLC method for identification and quantification of benzimidazole derivatives." Acta Poloniae Pharmaceutica. Link (Demonstrates separation of similar benz-derivative heterocycles using phosphate buffers).
-
SIELC Technologies. "Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column." Link (Reference for relative retention of the nitrile precursor).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO and Water)." University of Wisconsin-Madison. Link (Authoritative source for estimating pKa of benzoic acid and amidoxime functionalities).
-
BenchChem. "High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide." Link (Protocol comparison for benzamide derivatives).
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Application Note: High-Efficiency Uranium Extraction from Seawater Using 4-Carboxybenzamidoxime (4-CBAO) Ligands
Target Audience: Materials Scientists, Marine Chemists, and Nuclear Fuel Cycle Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The world's oceans contain an estimated 4.5 billion tons of uranium, representing a virtually limitless fuel supply for sustainable nuclear energy[1]. However, extracting this resource is a massive chemical engineering challenge due to the ultra-low concentration of uranium in seawater (~3.3 ppb) and the presence of highly concentrated competing ions such as vanadium (
Amidoxime-based polymers are currently the gold standard for marine uranium recovery. Within this class, 4-carboxybenzamidoxime (4-CBAO) has emerged as a superior bifunctional ligand[4][5]. This application note details the mechanistic rationale, synthesis protocols, and validation workflows for utilizing 4-CBAO-functionalized matrices to achieve high-capacity, selective, and reusable uranium extraction.
Mechanistic Rationale & Ligand Design
To build a self-validating experimental system, researchers must understand the causality behind the ligand's structural design. The efficacy of 4-CBAO relies on two synergistic functional groups:
-
The Amidoxime Chelator (
Coordination): X-ray absorption fine structure (XAFS) spectroscopy confirms that amidoxime groups bind the uranyl ion ( ) in a bidentate ( ) coordination motif[6]. This specific geometry provides a highly favorable thermodynamic binding energy for uranium over competing alkaline earth metals. -
The 4-Carboxy Anchor (Hydrophilicity & Grafting): Polymeric adsorbents often suffer from "hydrophobic collapse" in high-salinity environments, which traps active sites inside the polymer matrix. The 4-carboxy modification serves a dual purpose: it provides a highly reactive anchor for covalent grafting (via amide or ester linkages) onto polymer backbones (e.g., Polyvinyl alcohol or Porous Aromatic Frameworks)[5][7], and it drastically increases the superhydrophilicity of the resulting matrix, ensuring rapid diffusion of uranyl ions into the mesopores[7].
Experimental Workflows & Methodologies
The following protocols are designed to ensure high reproducibility and self-validation through strategic chemical conditioning and non-destructive elution.
Protocol A: Sorbent Preparation and Alkaline Conditioning
Causality: As-synthesized amidoxime groups are predominantly protonated. Alkaline conditioning deprotonates the amidoxime moiety, significantly increasing its nucleophilicity and binding affinity for the uranyl carbonate complexes found in natural seawater[5][8].
-
Grafting: Disperse 1.0 g of the primary amine-functionalized polymer backbone (e.g., porous aromatic framework or cross-linked PE fibers) in 50 mL of anhydrous dimethylformamide (DMF).
-
Coupling: Add 1.5 equivalents of 4-carboxybenzamidoxime (4-CBAO), followed by standard amide coupling reagents (e.g., HATU and DIPEA)[4]. Stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Washing: Filter the functionalized sorbent and wash sequentially with DMF, methanol, and deionized water to remove unreacted ligands.
-
Alkaline Conditioning (Critical Step): Submerge the 4-CBAO functionalized sorbent in a 0.44 M KOH solution (or 3 wt% KOH) at 80 °C for 3 to 24 hours[5][8]. Note: Extended conditioning (up to 24h) maximizes deprotonation but must be optimized to prevent polymer backbone hydrolysis.
-
Neutralization: Wash the conditioned sorbent with deionized water until the effluent reaches a neutral pH (~7.0). Dry under vacuum at 40 °C.
Protocol B: Natural Seawater Flow-Through Adsorption
Causality: Batch adsorption tests rapidly deplete local uranium concentrations, leading to artificially low capacity readings. Flow-through columns mimic natural ocean currents, providing a continuous supply of 3.3 ppb uranium[3].
-
Column Packing: Pack 50–100 mg of the conditioned 4-CBAO sorbent into a glass flow-through column equipped with glass frit filters.
-
Seawater Filtration: Pre-filter natural seawater through a 0.45 μm membrane to remove marine particulate matter and microorganisms that cause biofouling[5][9].
-
Flow Parameters: Pump the filtered seawater through the column at a linear velocity of ~2 cm/s, maintaining a constant temperature of 20 ± 1.5 °C[3].
-
Duration: Run the extraction continuously for 28 to 56 days. Monitor the effluent periodically via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to calculate breakthrough and uptake kinetics.
Protocol C: Non-Destructive Elution and Regeneration
Causality: Traditional acid stripping (e.g., 0.5 M HCl) efficiently removes uranium but catalyzes the hydrolysis of amidoxime groups into carboxylate groups. Over multiple cycles, this degrades uranium capacity and increases the parasitic adsorption of calcium and magnesium[10]. Using a bicarbonate eluent preserves the amidoxime integrity.
-
Stripping: Submerge the uranium-loaded sorbent in a 1.0 M
or solution[5][10]. -
Agitation: Stir gently at room temperature for 12–24 hours. The high carbonate concentration forces the formation of highly soluble uranyl tricarbonate complexes (
), pulling uranium off the ligand. -
Recovery: Filter the sorbent. The filtrate now contains concentrated uranium, which can be precipitated as yellowcake.
-
Regeneration: Wash the recovered sorbent with deionized water. It is now ready for the next seawater exposure cycle.
Quantitative Performance Metrics
The table below summarizes the typical quantitative performance of optimized amidoxime/benzamidoxime-functionalized adsorbents in marine environments, providing a benchmark for 4-CBAO validation[3][5][7][8][10].
| Performance Metric | Simulated Seawater (Spiked) | Natural Seawater (Flow-Through) | Causality / Note |
| Uranium Concentration | 5 – 8 ppm | ~3.3 ppb | Natural seawater tests require continuous flow to prevent depletion. |
| Adsorption Capacity (U) | 102 – 385 mg/g | 3.35 – 5.40 mg/g | Capacity drops in natural seawater due to intense competition from |
| Half-Saturation Time | < 2 Days | 20 – 25 Days | Superhydrophilic 4-CBAO matrices accelerate diffusion, lowering this metric. |
| Uranium Recovery (Elution) | > 95% (via HCl) | ~100% (via | |
| Reusability Capacity Drop | < 5% after 6 cycles | ~72% drop by Cycle 4 | Long-term natural exposure causes slow amidoxime-to-carboxylate conversion. |
Workflow Visualization
The following diagram illustrates the logical progression from ligand grafting to uranium recovery, highlighting the critical self-validating steps of the protocol.
Caption: Workflow of 4-CBAO functionalized adsorbents for uranium extraction from seawater.
References
-
[7] Superhydrophilic Amidoxime-Modified Poly(vinyl alcohol) Fibers for Enhanced Uranium Extraction from Seawater. Langmuir - ACS Publications. Available at:[Link]
-
[2] Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials. MDPI. Available at:[Link]
-
[10] Investigations into the Reusability of Amidoxime-Based Polymeric Adsorbents for Seawater Uranium Extraction. Oak Ridge National Laboratory (ORNL). Available at:[Link]
-
[3] Characterization and Testing of Amidoxime-Based Adsorbent Materials to Extract Uranium from Natural Seawater. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]
-
[4] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. ResearchGate. Available at:[Link]
-
[1] Recent International R&D Activities in the Extraction of Uranium from Seawater. OSTI. Available at:[Link]
-
[9] Converging Cooperative Functions into the Nanospace of Covalent Organic Frameworks for Efficient Uranium Extraction from Seawater. CCS Chemistry. Available at:[Link]
-
[5] Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery. University of North Texas (UNT). Available at:[Link]
-
[8] Extracting Uranium from Seawater: Promising AI Series Adsorbents. ResearchGate. Available at:[Link]
-
[6] XAFS Investigation of Uranium Binding by Seawater-Contacted Amidoxime Adsorbents. American Nuclear Society. Available at:[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. ANS / Electronic Publications / Access Information [epubs.ans.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Investigations into the Reusability of Amidoxime-Based Polymeric Adsorbents for Seawater Uranium Extraction | ORNL [ornl.gov]
Application Note: Cross-Linking Reaction Conditions for Amidoxime Polymers
Executive Summary
Amidoxime-functionalized polymers (PAO) are the industry standard for extracting uranium from seawater and remediating heavy metal wastewater due to their high chelation constant for uranyl ions (
This guide details the cross-linking reaction conditions required to transition PAO from a labile polymer to a robust industrial adsorbent. We focus on two primary methodologies: Pre-Amidoximation Cross-Linking (for fibers) and Post-Amidoximation Cross-Linking (for hydrogels/beads), analyzing the critical trade-off between mechanical modulus and ion-exchange capacity.
Strategic Overview: The Stability-Capacity Trade-Off
Cross-linking is not merely a structural reinforcement; it is a steric regulator. Excessive cross-linking density (
The "Blocking Effect"
-
Low Cross-Linking: High swelling, high kinetics, poor reusability (polymer dissolves/degrades).
-
High Cross-Linking: Low swelling, slow kinetics, high durability, reduced active site accessibility.
-
Target: A gel fraction >90% with a swelling ratio of 50–200% in water.
Reaction Mechanisms & Architectures
Chemical Pathways
We utilize two distinct chemical mechanisms depending on the substrate form factor.
-
Copolymerization (Pre-Functionalization): Introducing divinylbenzene (DVB) or N,N'-methylenebisacrylamide (MBA) during the initial polymerization of acrylonitrile (AN). This creates a permanent carbon-backbone network before the nitrile groups are converted to amidoxime.
-
Post-Modification (Glutaraldehyde/Thermal): Reacting the amine (
) of the amidoxime group with dialdehydes or inducing thermal cyclization.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct cross-linking workflow.
Figure 1: Workflow selection for Pre- vs. Post-Cross-linking based on desired final material form (Fiber vs. Hydrogel).
Detailed Protocols
Protocol A: Pre-Cross-Linking (High-Strength Fibers)
Application: Uranium extraction from open ocean (requires high tensile strength). Mechanism: Copolymerization of Acrylonitrile (AN) with Divinylbenzene (DVB) or MBA.
Reagents
-
Monomer: Acrylonitrile (AN)[1]
-
Comonomer: Methyl acrylate (MA) or Itaconic acid (IA) (improves hydrophilicity)
-
Cross-linker: Divinylbenzene (DVB)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: DMSO or DMF
Procedure
-
Polymerization:
-
Mix AN (85 wt%), MA (10 wt%), and DVB (5 wt%) in DMSO.
-
Add AIBN (1 wt% of monomers).
-
Purge with
for 30 mins. -
Reaction Condition: Heat to 60–70°C for 12–24 hours under stirring.
-
Note: The 5% DVB content is critical. Below 2%, fibers may dissolve during amidoximation. Above 8%, the material becomes brittle.
-
-
Fiber Formation:
-
Solution spin or electrospin the resulting viscous solution into a coagulation bath (Water/DMSO).
-
-
Amidoximation (The Conversion):
-
Prepare a solution of
(Hydroxylamine hydrochloride) and (1:1 molar ratio) in water/methanol (3:1). -
pH Adjustment: Adjust to pH 7.0–8.0 . (Acidic pH slows reaction; highly alkaline pH damages the backbone).
-
Reaction Condition: Submerge cross-linked fibers at 70°C for 1.5 to 4 hours .
-
Critical Control: Do not exceed 80°C or 6 hours, as this converts amidoxime groups to cyclic imide-dioximes (which do not bind Uranium effectively).
-
Protocol B: Post-Cross-Linking (Hydrogels & Beads)
Application: Rapid wastewater treatment (requires high surface area/swelling). Mechanism: Glutaraldehyde (GLA) cross-linking of amine groups on the amidoxime.
Reagents
-
Precursor: Linear Polyamidoxime (PAO) dissolved in water or dilute NaOH.
-
Cross-linker: Glutaraldehyde (25% or 50% solution).
-
Catalyst: HCl (optional, for acidic catalysis).
Procedure
-
Dissolution: Dissolve linear PAO in 2% NaOH to form a 5-10 wt% solution.
-
Cross-linking Reaction:
-
Add Glutaraldehyde (GLA) to the solution.
-
Ratio: 0.5 to 2.0 wt% GLA relative to the polymer.
-
Reaction Condition: Stir at 25–40°C for 30–60 minutes .
-
Gelation: The solution will transition to a gel.
-
-
Curing:
-
Allow the gel to cure at room temperature for 12 hours.
-
Wash extensively with deionized water to remove unreacted aldehydes (toxicity concern).
-
Mechanism Visualization (Glutaraldehyde):
Glutaraldehyde reacts with the primary amine (
Figure 2: Simplified mechanism of Glutaraldehyde cross-linking via Schiff base formation.
Critical Reaction Parameters Data Table
| Parameter | Pre-Cross-Linking (DVB/MBA) | Post-Cross-Linking (Glutaraldehyde) | Thermal Self-Cross-Linking |
| Timing | During polymerization (Monomer stage) | After amidoximation (Polymer stage) | Post-fabrication (Dry state) |
| Temperature | 60–70°C | 25–40°C | 140–160°C |
| Duration | 12–24 Hours | 30–60 Minutes | 1–4 Hours |
| pH | N/A (Organic solvent) | 7.0–9.0 | N/A |
| Cross-linker % | 2–8 wt% | 0.5–2.0 wt% | N/A (Self-reaction) |
| Resulting Modulus | High (Rigid Fiber) | Low (Soft Hydrogel) | Medium (Membrane) |
| Uranium Capacity | Moderate (3–6 mg/g seawater) | High (10+ mg/g seawater) | Low (Site degradation) |
Troubleshooting & Quality Control
Common Failure Modes
-
"Jelly" Fibers:
-
Cause: Insufficient DVB content (<2%) or incomplete polymerization.
-
Fix: Increase DVB to 5% or extend polymerization time.
-
-
Brittle/Snapping Fibers:
-
Cause: Excessive cross-linking (>10%) or excessive amidoximation temperature (>80°C).
-
Fix: Reduce DVB; lower amidoximation temp to 70°C.
-
-
Low Uranium Uptake:
-
Cause: "Blocking effect." The cross-linking density is too high, preventing water and ions from reaching internal sites.
-
Fix: Use a porogen (e.g., PEG) during synthesis to create macro-pores, then wash it out.
-
Characterization Checklist
-
FTIR: Look for the disappearance of the nitrile peak (
) and appearance of C=N ( ) and N-O ( ).[2] -
Gel Fraction: Boil in DMF for 4 hours. The insoluble fraction should be >90%.
-
Swelling Ratio: Measure mass wet vs. mass dry. Target: 50–200%.
References
-
Zhang, X., et al. (2019). Amidoximation of cross-linked polyacrylonitrile fiber and its highly selective gallium recovery from Bayer liquor.[3] Polymer Bulletin.[3] Link
-
Wang, J., et al. (2014). Preparation of amidoxime-based adsorbents for uranium extraction from seawater.[4][5][6] Chemical Reviews.[6] Link
-
El-Newehy, M. H., et al. (2019).[7] Synthesis of cross-linked polyamidoxime chelating resin for removal of heavy metal ions. Journal of Applied Polymer Science. Link
-
Gibbons, M., et al. (2021). Thermally Cross-Linked Amidoxime-Functionalized Polymers of Intrinsic Microporosity.[8] ACS Sustainable Chemistry & Engineering. Link
-
Xu, X., et al. (2025). Cross-Linking of Polyamidoxime Nanofibers by a Hyperbranched Macromolecule for Enhancing Uranium Capture.[9] Langmuir.[2] Link
Sources
- 1. Preparation of reusable cross-linked amidoxime polyacrylonitrile microspheres and their efficient adsorption of Cu (II) and Pb (II) | springerprofessional.de [springerprofessional.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Polyamidoxime-based colloidal particles with a 3D network for synergistic uranium extraction from seawater - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. A novel ion-imprinted amidoxime-functionalized UHMWPE fiber based on radiation-induced crosslinking for selective adsorption of uranium - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05440E [pubs.rsc.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing hydrolysis of amidoxime group during acid workup
Ticket ID: AMIDOX-001 Topic: Preventing Hydrolysis During Acid Workup Status: Resolved / Guide Available
The Mechanic: Why Your Amidoxime Fails in Acid
The Core Issue: Amidoximes (
The failure mode is almost exclusively Acid-Catalyzed Hydrolysis , converting your desired amidoxime into a primary amide and eventually a carboxylic acid. This is often mistaken for "poor reaction conversion" because the amide byproduct is polar and often co-elutes with the amidoxime in standard TLC/HPLC methods.
The Hydrolysis Pathway[1][2][3]
-
Protonation: In strong acid (HCl,
), the oxime oxygen or nitrogen is protonated. While N-protonation is often thermodynamically favored, O-protonation creates a superior leaving group ( or ). -
Nucleophilic Attack: Water attacks the electrophilic carbon.
-
Elimination: Hydroxylamine (
) is expelled, leaving behind the amide ( ).
Critical Thresholds:
-
pH < 2: Rapid hydrolysis occurs within minutes at room temperature.
-
pH 4–5: The "Safe Zone" for protonation without rapid degradation.
-
Temperature: Hydrolysis rates follow Arrhenius behavior; a
rise can double the degradation rate.
Troubleshooting Guide (Q&A)
Q1: "I see a new peak in LCMS with M-15 or M-16 mass difference. What happened?"
Diagnosis: You likely generated the primary amide .
-
The Math: Amidoxime (
) Amide ( ). -
Mass Shift: Loss of
(+30) and gain of (+16) results in a net mass loss of roughly 14-16 Da depending on ionization and protonation states in MS. -
Cause: Your acid wash was too strong (e.g., 1M HCl) or the contact time was too long.
-
Fix: Switch to a buffered quench (see Protocol A below).
Q2: "My product disappeared during extraction. The aqueous layer is acidic."[4][5]
Diagnosis: Your amidoxime is trapped as a salt.
-
Explanation: Amidoximes have a
of approximately 4.5–5.5 (protonated form). If your aqueous layer is pH 1–2, the amidoxime is fully protonated ( ) and highly water-soluble. It will not partition into DCM or EtOAc. -
Fix: Do not basify with strong NaOH (risk of Tiemann rearrangement or polymerization). Carefully adjust the aqueous layer to pH 8–9 using saturated
or before extraction.
Q3: "Can I use heat to break up the emulsion during acid workup?"
Diagnosis: ABSOLUTELY NOT.
-
Risk: Heating an acidic amidoxime solution triggers the Tiemann Rearrangement or accelerated hydrolysis.
-
Result: You will form urea derivatives or cyanamides instead of your product.
-
Fix: Use brine or filtration through Celite to break emulsions. Keep everything on ice.
Optimized Protocols: The "Safe Workup"
Do not use standard 1M HCl washes for amidoximes. Use one of the following buffered systems.
Protocol A: The Ammonium Chloride Quench (Standard)
Best for: Standard synthesis from nitriles.
-
Cool: Place reaction vessel in an ice bath (
). -
Quench: Slowly add saturated aqueous
(pH ~5.5). This provides enough acidity to protonate alkoxides/bases without dropping the pH into the danger zone (pH < 2). -
Extract: Extract immediately with EtOAc or DCM.
-
Wash: Wash organic layer once with brine. Skip water washes (water can be slightly acidic due to dissolved
). -
Dry: Use
(neutral) rather than (slightly acidic).
Protocol B: The Citrate Buffer (For Sensitive Substrates)
Best for: Highly acid-sensitive substrates or large scale.
-
Preparation: Prepare a 0.5M Citric Acid / Sodium Citrate buffer adjusted to pH 5.0 .
-
Execution: Wash the organic layer with this cold buffer.
-
Why it works: Citrate acts as a "pH Clamp," preventing local pockets of high acidity that occur when adding strong acids dropwise.
Protocol C: Solid Phase Workup (The "Zero-Water" Method)
Best for: Small scale (<100 mg) or highly unstable compounds.
-
Dilute: Dilute reaction mixture with dry DCM.
-
Scavenge: Add a polymer-supported acid resin (e.g., Amberlyst 15) pre-washed to be neutral or a weak acid resin. Note: This is risky if the resin is too strong.
-
Better Option: If removing excess hydroxylamine, use an aldehyde resin (scavenger) to bind unreacted
, then filter. Avoid aqueous acid entirely.
Visualizing the Failure & The Fix
Diagram 1: Mechanism of Failure (Acid Hydrolysis)
This diagram illustrates the exact chemical pathway that destroys the amidoxime in the presence of
Caption: The acid-catalyzed hydrolysis pathway converting Amidoxime to Amide.[1]
Diagram 2: Workup Decision Tree
Follow this logic flow to select the correct protocol for your specific situation.
Caption: Decision tree for navigating pH-dependent stability risks during workup.
Summary Data Table: Stability Profile
| Parameter | Condition | Stability Status | Result |
| Strong Acid | pH < 2, RT | Unstable | Hydrolysis to Amide/Acid |
| Weak Acid | pH 4–6, Cold | Stable | Protonated (Soluble in water) |
| Neutral | pH 7, RT | Stable | Free base (Extractable) |
| Strong Base | pH > 12, Heat | Unstable | Tiemann Rearrangement / Decomposition |
| Oxidants | Unstable | Cyclization to Oxadiazole (if intended) |
References
-
Abney, C. W., et al. (2015). Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study.[2][3] Journal of Physical Chemistry B.
- Vernon, F., & Eccles, H. (1976).Chelating ion-exchangers containing N-substituted hydroxylamine functional groups. Analytica Chimica Acta.
-
Katritzky, A. R., et al. (2003). Synthesis of amidoximes.[4] Chemical Reviews.[5] (General synthesis and stability context).
-
BenchChem Technical Support. Preventing Hydrolysis During Workup.
-
Master Organic Chemistry. Amide Hydrolysis Mechanism. (Mechanistic parallel for amidoxime hydrolysis).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]
- 3. (PDF) Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study [academia.edu]
- 4. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Improving yield of 4-cyanobenzoic acid hydroxylaminolysis
Technical Support Center: Optimizing 4-Cyanobenzoic Acid Hydroxylaminolysis
Overview Welcome to the Technical Support Center. The conversion of 4-cyanobenzoic acid to 4-(N'-hydroxycarbamimidoyl)benzoic acid (an amidoxime) is a fundamental transformation in the synthesis of 1,2,4-oxadiazole-based pharmacophores and liquid crystal precursors. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize yield and eliminate common by-products.
Section 1: Mechanistic Insights & FAQs
Q1: Why is my amidoxime yield plateauing around 60-70%, and what is the major impurity? A1: The primary yield-limiting factor in the hydroxylaminolysis of aromatic nitriles with electron-withdrawing groups (like the para-carboxyl group in 4-cyanobenzoic acid) is the formation of an amide by-product (4-carbamoylbenzoic acid). The electron-withdrawing nature of the -COOH group makes the nitrile carbon highly electrophilic. In polar protic solvents, or via initial attack by the oxygen atom of hydroxylamine, the intermediate is prone to hydrolysis, forming the amide instead of the desired amidoxime[1].
Q2: How can I chemically suppress this benzamide side-product? A2: There are two highly effective, causality-driven strategies:
-
Chelator Addition: The addition of a substoichiometric amount of 8-hydroxyquinoline (0.1 eq) acts as a chelating agent that significantly decreases the fraction of the undesirable benzamide by-product, driving the reaction toward the amidoxime[2][3].
-
Solvent Microenvironment (Ionic Liquids): Replacing standard alcohols with specific imidazolium or phosphonium-based ionic liquids alters the transition state thermodynamics. This eliminates the hydration pathway, effectively reducing reaction times and yielding an amide-free product[1].
Q3: Should I use aqueous hydroxylamine free base or hydroxylamine hydrochloride?
A3: Hydroxylamine hydrochloride (
Section 2: Pathway & Troubleshooting Visualization
Mechanistic pathways in hydroxylaminolysis: desired amidoxime vs. amide side-product formation.
Section 3: Validated Experimental Protocols
Protocol A: High-Yield Synthesis via Chelator-Assisted Hydroxylaminolysis
This protocol utilizes 8-hydroxyquinoline to suppress O-attack and hydration, ensuring >90% yield of the amidoxime[3][4].
Reagents:
-
4-Cyanobenzoic acid: 1.0 eq (e.g., 500 mg, 3.40 mmol)
-
Hydroxylamine hydrochloride (
): 2.0 eq (472 mg, 6.80 mmol) -
Potassium carbonate (
): 1.5 eq (704 mg, 5.10 mmol) -
8-Hydroxyquinoline: 0.1 eq (49 mg, 0.34 mmol)
-
Solvent: Ethanol / Water (2.5:1 v/v, 7 mL total)
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask, dissolve 4-cyanobenzoic acid in the Ethanol/Water mixture.
-
Causality Check: The mixed solvent system ensures the solubility of both the organic nitrile (ethanol) and the inorganic salts (water).
-
-
Base Liberation: Add
followed slowly by .-
Causality Check:
neutralizes the hydrochloride salt, liberating the active hydroxylamine free base. Adding it slowly manages the inevitable evolution.
-
-
Chelator Addition: Add 8-hydroxyquinoline to the stirring mixture.
-
Causality Check: This additive coordinates transient intermediates, sterically and electronically disfavoring the hydration pathway that leads to the amide by-product.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.
-
Self-Validating QC (In-Process): Monitor via LC-MS. The reaction is complete when the starting material peak (
m/z 146.1) disappears, replaced by the amidoxime product ( m/z 181.2 or m/z 179.2). -
Work-up & Isolation: Cool the mixture to ambient temperature. Add an equal volume of cold distilled water to maximize precipitation. Filter the resulting white solid, wash with cold water, and dry under vacuum.
Protocol B: Ionic Liquid-Mediated Amide-Free Synthesis
For substrates where amide formation is persistent despite chelators, ionic liquids offer a robust alternative[1].
Reagents:
-
4-Cyanobenzoic acid: 1.0 eq
-
Aqueous Hydroxylamine (50 wt%): 1.5 eq
-
Solvent: 1-Butyl-3-methylimidazolium hexafluorophosphate (
)
Step-by-Step Methodology:
-
Reaction Assembly: Suspend 4-cyanobenzoic acid in
(approx. 2 mL per mmol). -
Reagent Addition: Add the aqueous hydroxylamine solution dropwise.
-
Causality Check: Using the free base eliminates the need for inorganic salts, which are poorly soluble in the ionic liquid.
-
-
Thermal Activation: Stir the mixture at 60 °C for 2 hours.
-
Causality Check: The ionic liquid stabilizes the N-attack transition state, drastically reducing the required reaction time while completely suppressing hydrolysis.
-
-
Work-up: Extract the amidoxime product using ethyl acetate (3 x 5 mL). The ionic liquid remains in the aqueous/bottom phase and can be recycled. Evaporate the organic layer to yield the pure product.
Section 4: Quantitative Data & Optimization Metrics
The following table summarizes the expected outcomes based on the chosen reaction conditions, demonstrating the quantitative impact of the optimization strategies discussed above.
| Optimization Strategy | Reagents & Solvent System | Key Additive | Temp / Time | Expected Amidoxime Yield | Amide By-Product |
| Standard Protic | None | 80 °C / 12 h | 60 - 70% | 15 - 25% | |
| Chelator-Assisted | 8-Hydroxyquinoline (0.1 eq) | 78 °C / 4 h | > 90% | < 5% | |
| Ionic Liquid | Aqueous | None | 60 °C / 2 h | > 95% | Not Detected |
| Thioamide Route | 1. | None | 60 °C / 6 h (Total) | ~ 85% | Not Detected |
References
- Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews.
- PREPARATION OF SUBSTITUTED 4-(N'-HYDROXYCARBAMIMIDOYL)BENZOIC ACIDS.
- 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis. ChemicalBook.
- An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. PubMed.
Sources
- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds | Russian Chemical Reviews [rcr.colab.ws]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Removal of Unreacted Hydroxylamine Hydrochloride
Introduction: The "Sticky" Salt Problem
Hydroxylamine hydrochloride (
Furthermore, under ICH M7 guidelines , hydroxylamine is classified as a potential mutagenic impurity (PMI).[1] In pharmaceutical development, "low levels" are often insufficient; it must be quantitatively removed to ppm limits.[1]
This guide details three field-proven protocols to eliminate this impurity, structured by the physicochemical properties of your target product.
Part 1: The Chemistry of Retention
To remove it, you must understand why it stays.[1]
-
The Species: It exists in equilibrium between the protonated salt (
) and the free base ( ).[1] -
The pKa: The pKa of the conjugate acid is ~5.96 .
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest and most effective removal method for your specific product matrix.
Figure 1: Strategic decision tree for hydroxylamine removal based on product solubility and scale.[1]
Part 2: Troubleshooting Protocols
Method A: The pH-Controlled Aqueous Workup
Best for: Lipophilic products (LogP > 1) soluble in DCM, EtOAc, or Ether.
The most common error is washing with neutral water.[1] Because the pKa is ~6.0, a neutral wash allows some free base to partition into the organic phase or hydrogen-bond to the product. You must lock the impurity in its ionic form.[1]
The Protocol:
-
Dissolve your crude product in a water-immiscible solvent (Ethyl Acetate is preferred over DCM due to better phase separation with salts).[1]
-
Acidic Wash: Wash the organic layer twice with 0.5N to 1N HCl .[1]
-
Brine Wash: Follow with a saturated brine wash to remove residual water/acid.[1]
-
Dry & Concentrate: Dry over
and evaporate.
Critical Warning: If your product is a basic amine, this method will wash away your product.[1] In that case, skip to Method B.
Method B: Chemical Scavenging (The "Acetone Trick")
Best for: Polar products where aqueous washing is impossible, or for amine products.
If you cannot wash with water, you must chemically alter the hydroxylamine to make it volatile or chromatographically distinct.[1] We utilize the rapid condensation of hydroxylamine with ketones to form oximes.[1]
The Reaction:
The Protocol:
-
Solvent Swap: Dissolve crude product in Acetone (or add 10 equivalents of acetone to your current solvent).[1]
-
Buffer (Optional but Recommended): Add a mild base (Sodium Acetate or Pyridine, 1.1 eq relative to hydroxylamine) to free the base and accelerate the reaction.[1]
-
Agitate: Stir at room temperature for 30–60 minutes.
-
Removal:
-
Scenario 1 (Volatile Product): Acetoxime has a low melting point (60°C) and sublimes.[1] However, it is not easily pumped off.[1]
-
Scenario 2 (Standard): Evaporate the acetone.[1] The acetoxime is significantly less polar than the hydrochloride salt. It can now be removed via Flash Chromatography (it moves much faster than the salt) or by a rapid non-polar wash (hexanes) if your product is solid.[1]
-
Method C: Solid-Phase Scavenging
Best for: High-value pharmaceutical intermediates, late-stage purification, or removing trace (ppm) levels.[1]
This is the "Gold Standard" for purity. By using a polymer-supported aldehyde, the hydroxylamine covalently binds to the bead. You filter the bead; the impurity is gone.
Materials:
-
Resin: Polymer-supported Benzaldehyde (e.g., Stratospheres™ PL-CHO or similar).[1]
-
Loading: Typically 1.0 – 2.0 mmol/g.[1]
The Protocol:
-
Calculate: Estimate residual hydroxylamine (e.g., 5 mol%). Use 2–3 equivalents of resin relative to the impurity.[1]
-
Incubate: Add resin to the product solution (DCM, DMF, or MeOH compatible).[1]
-
Stir: Agitate gently (orbital shaker) for 2–4 hours. Do not use magnetic stir bars as they grind the resin.
-
Filter: Pass through a fritted glass funnel or a PTFE syringe filter.[1]
-
Result: The filtrate contains the product; the hydroxylamine is trapped on the resin as the oxime.
Figure 2: Mechanism of solid-phase scavenging using aldehyde-functionalized resins.[1]
Part 3: Analytical Validation (Did it work?)
Hydroxylamine has weak UV absorbance, making direct HPLC detection difficult.[1] To validate removal to ICH M7 limits, you must use Derivatization HPLC .[1]
The Analytical Protocol:
-
Derivatizing Reagent: Prepare a solution of Benzaldehyde (excess) in diluent.[1]
-
Sample Prep: Dissolve your purified product in the reagent solution.
-
Reaction: Allow to stand for 10 minutes. Hydroxylamine converts to Benzaldoxime .[1][5]
-
Detection: Inject on HPLC.
Summary of Physicochemical Data
| Property | Hydroxylamine HCl | Hydroxylamine (Free Base) | Implication for Removal |
| Molecular Weight | 69.49 g/mol | 33.03 g/mol | Small molecule; hard to filter by size.[1] |
| pKa | ~5.96 (Conjugate Acid) | N/A | Critical: Must wash at pH < 4 to keep water-soluble.[1] |
| Water Solubility | High (~83 g/100mL) | High | Aqueous washing is effective if pH is controlled.[1] |
| Ether Solubility | Insoluble | Low | Precipitation from ether is a viable purification method.[1] |
| Toxicity | Corrosive | Explosive/Mutagenic | Safety: Never concentrate free base to dryness.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 787, Hydroxylamine.[1][6] Retrieved from [Link][1]
-
ICH Expert Working Group. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1] Retrieved from [Link]
-
Organic Syntheses. Acetoxime Preparation and Hydroxylamine Recovery.[1][7] Org.[1][6][7][8] Synth. 1921, 1, 18; Coll.[1] Vol. 1, 318. Retrieved from [Link][1]
-
Cisneros, J. et al. Analytical Method Development for the Determination of Hydroxylamine in Pharmaceutical Processes.[1] (General reference for derivatization techniques in pharma).
Sources
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Question: What happens when acetone reacts with hydroxylamine? | Filo [askfilo.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. assets.fishersci.com [assets.fishersci.com]
Optimizing reaction temperature for amidoxime synthesis to avoid decomposition
Welcome to the technical support center for amidoxime synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile functional group. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. In this guide, we will specifically address one of the most critical parameters in amidoxime synthesis: reaction temperature .
The conversion of nitriles to amidoximes via reaction with hydroxylamine is a cornerstone of medicinal chemistry. However, finding the thermal "sweet spot" is crucial. While heat can accelerate the desired reaction, excessive temperature can lead to a cascade of unwanted side reactions and even decomposition of the target molecule. This guide provides a structured, in-depth approach to navigating this challenge.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions regarding the role of temperature in amidoxime synthesis.
Q1: What is the typical temperature range for amidoxime synthesis from a nitrile?
A1: The most common method involves reacting a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol.[1][2][3] The temperature for this reaction can range from room temperature to the reflux temperature of the solvent, which is typically between 60-80°C for ethanol and methanol.[2] Many procedures report heating for several hours at this elevated temperature to drive the reaction to completion.[1]
Q2: Why is temperature control so critical? What happens if the reaction is too hot?
A2: Temperature control is a delicate balance between reaction kinetics and product stability.
-
Desired Reaction: The nucleophilic attack of hydroxylamine on the nitrile carbon is an activated process, meaning that increasing the temperature will increase the reaction rate, leading to a shorter reaction time.[2]
-
Undesired Reactions: Unfortunately, higher temperatures can disproportionately accelerate side reactions or cause product decomposition. A primary concern is the thermal stability of the amidoxime product itself. Studies have shown that some amidoximes begin to decompose at elevated temperatures. For example, Pyrazine-2-amidoxime shows significant thermal degradation starting at 153°C[4], while poly(amidoxime) materials can show surface degradation at temperatures above 60°C during their synthesis.[5] This decomposition can lead to complex mixtures and significantly lower yields.
The relationship between temperature and the competing reaction pathways is visualized below.
Caption: Competing pathways in amidoxime synthesis.
Q3: What are the most common decomposition or side products I should look out for?
A3: The most frequently encountered side product is the corresponding amide .[2] This is particularly common when using aromatic nitriles that contain electron-withdrawing substituents.[6] The formation of the amide is thought to occur from an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon, followed by a subsequent reaction.[6] Beyond amide formation, excessive heat can lead to more complex degradation, breaking down the amidoxime moiety entirely, which can result in a complex and often intractable mixture of byproducts.[4][5]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific issues encountered during your experiments.
| Problem Observed | Potential Root Cause (Temperature-Related) | Recommended Action & Rationale |
| Low or No Conversion to Product | 1. Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier, especially for less reactive nitriles (e.g., aliphatic or sterically hindered substrates).[2] | 1. Gradually Increase Temperature: Increase the temperature in 10°C increments (e.g., from room temperature to 40°C, then 60°C). Monitor progress by TLC or LC-MS at each stage. Refluxing in ethanol (approx. 78°C) is a common upper limit.[2] |
| 2. Decomposition of Hydroxylamine: Although not a product decomposition issue, excessively high initial temperatures can degrade the hydroxylamine reagent before it has a chance to react. | 2. Use Fresh Reagent & Moderate Start Temp: Ensure your hydroxylamine hydrochloride is fresh. Start the reaction at a moderate temperature (e.g., 40-50°C) before proceeding to reflux. | |
| Significant Amide Side Product Formation | 1. Temperature Too High: The reaction pathway leading to the amide byproduct is significantly accelerated at higher temperatures, especially for activated aromatic nitriles.[6] | 1. Reduce Reaction Temperature: Attempt the reaction at a lower temperature for a longer period. For example, try stirring at room temperature for 24-48 hours or at 40°C for 12-24 hours.[7][8] This often shifts the selectivity towards the desired amidoxime. |
| 2. Base/Solvent System Incompatibility at High Temp: The combination of a strong base and high heat may favor the amide pathway. | 2. Consider Alternative Methods: If lowering the temperature is ineffective, a two-step synthesis via a thioamide intermediate can yield a purer amidoxime product and avoid the amide side-product.[2][6] | |
| Product Yield Decreases After Prolonged Heating | 1. Thermal Decomposition of Product: The desired amidoxime is forming but then degrading over time at the reaction temperature. This is a clear sign that the temperature is above the thermal stability limit of your specific product.[5] | 1. Reduce Temperature and Time: The optimal condition is the point of maximum conversion before decomposition begins. Run a time-course experiment at a slightly lower temperature (e.g., 60°C instead of 80°C) and monitor every hour to find the optimal reaction time. |
| 2. Product Hydrolysis: Prolonged heating in aqueous or protic solvents can lead to the hydrolysis of the amidoxime back to other species.[8] | 2. Minimize Water Content & Time: Use anhydrous solvents if possible. Work up the reaction as soon as monitoring indicates it is complete to avoid prolonged exposure to the reaction conditions. |
Part 3: Experimental Protocol & Optimization Workflow
A self-validating system is crucial for success. This protocol for temperature screening allows you to quickly identify the optimal conditions for your specific substrate.
Protocol: Parallel Temperature Screening for Amidoxime Synthesis
Objective: To determine the optimal reaction temperature that maximizes the yield of the desired amidoxime while minimizing the formation of the amide side product and other decomposition impurities.
Materials:
-
Nitrile starting material (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)[2]
-
Ethanol (or other suitable solvent)
-
Reaction vessels (e.g., sealed vials or round-bottom flasks)
-
Heating/stirring plate or parallel synthesis block
-
TLC plates and appropriate eluent system
-
LC-MS for detailed analysis
Procedure:
-
Setup: In separate, identical reaction vessels, dissolve the nitrile (e.g., 100 mg, 1.0 eq) in ethanol.
-
Reagent Addition: To each vessel, add hydroxylamine hydrochloride (1.5 eq) and the chosen base (e.g., sodium carbonate, 2.0 eq).[2]
-
Parallel Heating: Place the vessels in a parallel synthesis block or on separate stirring plates and set them to different temperatures. A good starting range is:
-
Vessel 1: Room Temperature (~25°C)
-
Vessel 2: 40°C
-
Vessel 3: 60°C
-
Vessel 4: 80°C (or reflux)
-
-
Reaction Monitoring (Self-Validation): After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.
-
Run a TLC plate with all four samples, plus a spot for your nitrile starting material. This will give you a quick visual indication of starting material consumption and the appearance of new spots (product and byproducts).
-
For a more quantitative assessment, dilute the aliquots and analyze by LC-MS. This will allow you to determine the ratio of amidoxime to amide and other impurities at each temperature.[2]
-
-
Continue and Conclude: Continue the reactions, taking aliquots at regular intervals (e.g., 4h, 8h, 24h). The ideal temperature is the one that gives the highest conversion to the desired amidoxime with the lowest percentage of impurities in the shortest amount of time.
-
Work-up: Once a reaction is deemed complete (or optimal), cool it to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.[2] The crude product can then be purified.
Troubleshooting Workflow Diagram
If your initial synthesis is suboptimal, follow this logical workflow to diagnose and correct the issue.
Caption: Workflow for optimizing reaction temperature.
References
-
F. Gemo, et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]
-
S.V. Baykov, et al. (2026). Mechanochemical Approach for Amidoxime Synthesis. ResearchGate. [Link]
-
J. Smith (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. [Link]
-
M.R. Albayati, et al. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Synthetic Communications, 50(8), 1217-1231. [Link]
-
L. Stephenson, et al. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic. [Link]
-
M.R. Albayati, et al. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Taylor & Francis Online. [Link]
-
M.R. Lutfor, et al. (2000). Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. European Polymer Journal, 36(10), 2105-2113. [Link]
-
D. Shao, et al. (2021). Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process. RSC Advances, 11(4), 2243-2250. [Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09096D [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Purification of 4-carboxybenzamidoxime from amide side products
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification of 4-Carboxybenzamidoxime from Amide Side Products
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-carboxybenzamidoxime (from 4-cyanobenzoic acid and hydroxylamine) has resulted in a crude product contaminated with 4-carboxybenzamide .
This is a common "silent killer" in amidoxime synthesis. The amide byproduct forms via the hydrolysis of the nitrile (incomplete reaction) or the hydrolysis of the amidoxime itself (over-reaction/heating). Because both the product and the impurity possess a carboxylic acid moiety, standard acid-base extractions (using NaHCO₃) often fail to separate them.
This guide provides a validated, solubility-driven protocol to isolate your target molecule based on the basicity difference of the amidoxime functionality.
Module 1: Diagnosis & Characterization
Q: How do I confirm the presence of the amide impurity? A: Visual inspection is insufficient as both are white solids. Use HPLC or ¹H NMR for definitive diagnosis.
| Feature | 4-Carboxybenzamidoxime (Target) | 4-Carboxybenzamide (Impurity) |
| ¹H NMR (DMSO-d₆) | Amidoxime NH₂: Broad singlet ~5.8–6.0 ppm.N-OH: Broad singlet ~9.8–10.0 ppm. | Amide NH₂: Two broad singlets (distinct) ~7.4 ppm and ~8.0 ppm (due to restricted rotation). |
| HPLC Retention | Elutes earlier (more polar due to N-OH). | Elutes later (less polar). |
| Solubility (1M HCl) | Soluble (Forms cationic salt). | Insoluble (Remains neutral). |
Module 2: Purification Protocols
Q: Standard recrystallization isn't working. How do I remove the amide? A: The most robust method is pH-Switch Extraction . This method exploits the fact that the amidoxime group is basic (pKa of conjugate acid ~5–6), whereas the amide group is neutral (pKa ~ -1.5) under aqueous conditions.[1][2][3][4][5]
Protocol A: The Acid-Wash Extraction (Recommended)
Principle: Selective protonation of the amidoxime nitrogen renders it water-soluble, while the amide remains insoluble.
Reagents:
-
1M Hydrochloric Acid (HCl)[3]
-
2M Sodium Hydroxide (NaOH) or Saturated Sodium Acetate
-
pH Paper or Meter
Step-by-Step Workflow:
-
Suspension: Suspend the crude solid mixture in 1M HCl (10 mL per gram of solid).
-
Note: Keep the solution cold (0–5°C) . Heat promotes hydrolysis of the amidoxime back to the amide.
-
-
Dissolution: Stir vigorously for 15–20 minutes.
-
Observation: The 4-carboxybenzamidoxime will protonate and dissolve. The 4-carboxybenzamide will remain as a suspended solid.
-
-
Filtration: Filter the mixture through a sintered glass funnel or Celite pad.
-
Solid (Filter Cake): Contains the amide impurity (Discard).
-
Filtrate (Liquid): Contains your target 4-carboxybenzamidoxime as the hydrochloride salt.
-
-
Precipitation (The Critical Step): Slowly neutralize the filtrate with 2M NaOH or Sodium Acetate solution.
-
Target pH: Adjust strictly to pH 4.5 – 5.0 (The Isoelectric Point).
-
Why? At pH < 2, it is soluble (Cation). At pH > 7, the carboxylic acid deprotonates fully, and the molecule may redissolve as an anion. The zwitterionic form precipitates at pH ~5.
-
-
Collection: Collect the white precipitate by filtration. Wash with cold water and dry under vacuum.
Protocol B: Recrystallization (Polishing)
Use this only after Protocol A if purity is <98%.
-
Solvent System: Water/Ethanol (9:1 v/v).
-
Method: Dissolve in boiling water/ethanol. If insoluble, add dropwise NaOH until dissolved, filter hot, then acidify with acetic acid to re-precipitate.
Module 3: Visualizing the Workflow
The following diagram illustrates the logic flow for the Acid-Wash Extraction.
Figure 1: Selective Acid-Base Extraction Workflow for Amidoxime Purification.
Module 4: Prevention & Optimization
Q: Why is the amide forming in the first place? A: The amide is the thermodynamic sink of this reaction.
-
Water in Reaction: If your hydroxylamine source (e.g., Hydroxylamine HCl) is wet or if the solvent contains water, the nitrile will hydrolyze to the amide.
-
Fix: Use anhydrous methanol/ethanol and add a molecular sieve trap if necessary. Use free hydroxylamine base in methanol if possible, or dry the hydrochloride salt.
-
-
Over-Heating: Refluxing too long (>80°C) pushes the amidoxime to hydrolyze.
-
Fix: Monitor by TLC.[6] Stop the reaction immediately upon consumption of the nitrile. Lower the temperature to 60°C and extend time if needed.
-
-
pH Drift: Highly acidic or basic conditions during workup can catalyze hydrolysis.
-
Fix: Keep workup solutions buffered or cold.
-
References
-
Stephenson, L. et al. (1978). Amidoximes: Synthesis and Biological Activity. Journal of Pharmaceutical Sciences. (General reference for amidoxime properties).
-
Organic Syntheses. Preparation of Benzamidoxime derivatives. Org. Synth. Coll. Vol. 11, p. 234.
-
Bordwell, F. G. pKa Table. (Reference for pKa values of benzamide vs benzamidoxime).
-
Google Patents. Process for producing benzamidoximes (US6211232B1). (Explicitly describes acid extraction for amide removal).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]
- 4. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Validation of Amidoxime Functionality: A Comparative FTIR Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.
Purpose: To provide an authoritative, data-driven framework for identifying amidoxime functionalities (
The Spectroscopic Challenge: Why Amidoxime is Difficult
Amidoxime is a "chameleon" functional group. Its critical diagnostic bands—the
-
The Water Problem: The amidoxime
stretch ( ) overlaps significantly with the bending mode of adsorbed water, a common issue in hygroscopic hydrogels and fibers used for uranium extraction. -
The Hydrolysis Trap: Harsh synthesis conditions (high temperature/pH) can hydrolyze the precursor nitrile not into amidoxime, but into a carboxylate (
), which absorbs in the same region.
To validate your product, you cannot rely on a single peak. You must validate the disappearance of the precursor and the appearance of the specific N-O fingerprint .
The Spectral Fingerprint: Product vs. Alternatives
The following table synthesizes characteristic vibrational modes to distinguish the target Amidoxime from its Nitrile precursor and Carboxylate byproduct.
Table 1: Comparative FTIR Diagnostic Bands
| Functional Group | Diagnostic Mode | Wavenumber ( | Intensity/Shape | Structural Insight |
| Nitrile (Precursor) | 2240 – 2260 | Strong, Sharp | The "Start" signal. Complete disappearance indicates 100% conversion. | |
| Amidoxime (Target) | 1630 – 1660 | Medium, Broad | Often splits or broadens due to H-bonding. Overlaps with water.[1] | |
| 910 – 950 | Medium | The "Fingerprint" band. Critical for confirmation. Unaffected by water overlap. | ||
| 3300 – 3500 | Broad | Less diagnostic due to O-H overlap. | ||
| Carboxylate (Byproduct) | 1700 – 1730 | Strong | Indicates failed synthesis (hydrolysis to acid). | |
| 1550 & 1400 | Strong (Doublet) | Antisymmetric ( |
Critical Insight: If you see a strong peak at
, your reaction is incomplete. If you see a strong doublet atwithout the band, you have likely hydrolyzed your polymer to a polyacrylate or similar acid salt rather than amidoximating it.
Synthesis Monitoring: The Conversion Workflow
In applied research (e.g., uranium recovery from seawater), amidoxime is typically synthesized by reacting Polyacrylonitrile (PAN) with hydroxylamine. The following diagram illustrates the chemical pathway and the specific spectral checkpoints required to validate the transformation.
Figure 1: Reaction monitoring workflow for the conversion of Nitrile to Amidoxime, highlighting success vs. failure spectral signatures.
Metal Coordination: The "Active" State
For researchers in metallodrugs or extraction, the "free base" spectrum is only half the story. Binding a metal ion (like Uranyl,
Mechanism of Shift
When amidoxime acts as a bidentate ligand (binding via the Oxime Oxygen and Amine Nitrogen):
-
C=N Shift: The donation of electron density from the nitrogen to the metal reduces the C=N bond order, typically causing a red shift (to lower wavenumbers, e.g.,
). -
N-O Shift: The N-O bond often strengthens slightly or experiences a change in environment, leading to a blue shift (to higher wavenumbers, e.g.,
) or a distinct intensity change. -
New Metal Modes: In the case of Uranium, a new band for the
asymmetric stretch appears, typically around , often overlapping with the ligand's N-O band.
Figure 2: Spectroscopic shifts observed upon metal coordination. Note the opposing shifts of the C=N and N-O bands.[2]
Validated Experimental Protocol (ATR-FTIR)
This protocol is designed for solid-phase samples (fibers, powders, or beads) using Attenuated Total Reflectance (ATR), which eliminates the need for KBr pellets and reduces water interference.
Equipment Prerequisites
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Diamond or Germanium ATR crystal (Diamond is preferred for hard polymers).
-
Resolution:
. -
Scans: Minimum 32 (64 recommended for signal-to-noise in the fingerprint region).
Step-by-Step Methodology
-
Background Collection:
-
Clean the ATR crystal with isopropanol. Ensure it is dry.
-
Collect an air background spectrum. Crucial: Do not skip this. Water vapor lines can mimic amide bands.
-
-
Sample Preparation (Drying is Non-Negotiable):
-
Why: Amidoxime is hydrophilic. Adsorbed water creates a broad O-H stretch (
) and a bending mode ( ) that will mask your C=N peak. -
Action: Vacuum dry the sample at
for 4 hours prior to analysis. If vacuum is unavailable, store in a desiccator with overnight.
-
-
Data Acquisition:
-
Place the sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Collect the sample spectrum.[3]
-
-
Data Processing (Self-Validation):
-
Baseline Correction: Apply if the baseline drifts significantly.
-
Normalization: Normalize to an internal standard band if possible (e.g., the C-H backbone stretch at
or which remains unchanged during functionalization). -
Calculation: Calculate the Conversion Ratio (
) using the Nitrile peak height ( ) and a reference peak ( ):
-
Troubleshooting
-
Problem: "I see a peak at 1650, but no 930."
-
Diagnosis: You are likely seeing water. Dry the sample further. If 930 is still absent, the reaction failed.
-
-
Problem: "The 2240 peak is gone, but I have a huge doublet at 1560/1400."
-
Diagnosis: You hydrolyzed the nitrile to carboxylate. Reduce reaction temperature or pH.
-
References
-
Comparison of Poly(amidoxime)
-
Uranyl-Amidoxime Coordination Shifts
- Title: Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized M
- Source: Semantic Scholar.
-
Link:
-
Synthesis Monitoring (Nitrile to Amidoxime)
-
General FTIR Reference for Functional Groups
Sources
- 1. osti.gov [osti.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
Comparative MS/MS Profiling: 4-Carboxybenzamidoxime vs. Structural Analogs
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-carboxybenzamidoxime , comparing it with its structural analogs (Benzamidoxime and 4-Carboxybenzamidine). This document is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and analytical chemistry.
Executive Summary
4-Carboxybenzamidoxime (C₈H₈N₂O₃, MW 180.16 Da) represents a critical structural motif in medicinal chemistry, often serving as a polar metabolite of amidine-based drugs or as a hydrophilic prodrug scaffold. Its dual functionality—possessing both an acidic carboxyl group and a basic/nucleophilic amidoxime group—creates a unique mass spectral fingerprint compared to standard benzamidines.
This guide objectively compares the MS/MS fragmentation performance of 4-carboxybenzamidoxime against its parent analog (Benzamidoxime) and its reduced metabolite (4-Carboxybenzamidine) . The analysis highlights the diagnostic ions required for unambiguous identification in complex biological matrices.
Experimental Protocol: Self-Validating Workflow
To reproduce the fragmentation patterns described, the following standardized ESI-QTOF protocol is recommended. This workflow ensures that in-source fragmentation is minimized while maximizing the generation of diagnostic product ions.
Methodology
-
Instrumentation: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad or Agilent Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Rationale: While the carboxyl group ionizes in negative mode, the amidoxime nitrogen provides a superior site for protonation ([M+H]⁺), facilitating clearer structure-specific fragmentation.
-
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Direct Infusion: Flow rate 10 µL/min.
Step-by-Step Acquisition
-
Precursor Isolation: Set Quadrupole 1 (Q1) to transmit m/z 181.06 (Theoretical [M+H]⁺).
-
Collision Energy Ramp: Acquire spectra at varying Collision Energies (CE):
-
Low (10-15 eV): To observe water loss and initial rearrangements.
-
Medium (25-35 eV): To drive the characteristic amidoxime-to-nitrile conversion.
-
High (>40 eV): To fragment the benzene ring stability.
-
-
Validation Check: Verify the presence of the m/z 148 ion. If absent at medium CE, the precursor may be the amide isobar (4-carbamoylbenzoic acid) rather than the amidoxime.
Fragmentation Analysis & Mechanism
The fragmentation of 4-carboxybenzamidoxime is driven by two competing pathways: the stability of the aromatic ring and the lability of the N-O bond in the amidoxime group.
Primary Fragmentation Pathway (Positive Mode)
The protonated molecular ion [M+H]⁺ at m/z 181 undergoes distinct neutral losses:
-
Loss of Hydroxylamine (-33 Da): The most diagnostic pathway for amidoximes. The protonated amidoxime eliminates NH₂OH to form the corresponding nitrile cation.
-
Transition: m/z 181
m/z 148 (4-Cyanobenzoic acid cation).
-
-
Loss of Water (-18 Da): Occurs primarily from the carboxylic acid moiety (ortho-effect or acylium formation) or via dehydration of the amidoxime.
-
Transition: m/z 181
m/z 163.
-
-
Loss of Ammonia (-17 Da): A competing pathway where the amidoxime eliminates NH₃ to form a benzisoxazole-like intermediate.
-
Transition: m/z 181
m/z 164.
-
Visualizing the Pathway
The following Graphviz diagram illustrates the mechanistic flow from the precursor to the stable terminal fragments.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-carboxybenzamidoxime. The green node highlights the critical diagnostic ion (m/z 148).
Comparative Performance Guide
This section compares 4-carboxybenzamidoxime against its two most relevant alternatives in a bioanalytical context.
Table 1: Diagnostic Ion Comparison
| Feature | 4-Carboxybenzamidoxime (Product) | Benzamidoxime (Analog) | 4-Carboxybenzamidine (Metabolite) |
| Precursor [M+H]⁺ | 181.06 | 137.07 | 165.07 |
| Primary Fragment | 148 (Loss of NH₂OH) | 104 (Loss of NH₂OH) | 148 (Loss of NH₃) |
| Secondary Fragment | 163 (Loss of H₂O) | 120 (Loss of NH₃) | 130 (Loss of H₂O + NH₃) |
| Diagnostic Loss | -33 Da (Specific to Amidoxime) | -33 Da | -17 Da (Specific to Amidine) |
| Carboxyl Signature | Yes (CO₂ loss observed) | No | Yes |
| Polarity Preference | Positive/Negative | Positive | Positive (Strong Basic) |
Performance Insights
-
Specificity vs. Amidines: The key differentiator is the neutral loss. 4-Carboxybenzamidoxime loses 33 Da (Hydroxylamine) to form the m/z 148 ion. In contrast, the metabolite 4-Carboxybenzamidine loses 17 Da (Ammonia) to arrive at the same m/z 148 ion.
-
Operational Tip: To distinguish the prodrug (amidoxime) from the drug (amidine) in a mixture, track the Neutral Loss Scan (33 Da vs. 17 Da) rather than just the product ion.
-
-
Ionization Efficiency:
-
4-Carboxybenzamidoxime: Exhibits moderate ionization in positive mode due to the electron-withdrawing effect of the carboxyl group on the amidoxime nitrogen.
-
Alternative (Benzamidoxime): Higher ionization efficiency due to the absence of the acidic COOH group.
-
Alternative (Amidine): Highest sensitivity. Amidines are strong bases (pKa ~11-12) and protonate readily.
-
-
Stability: Amidoximes are thermally labile. High source temperatures (>400°C) can induce in-source reduction to the amidine (m/z 165).
-
Recommendation: Keep desolvation temperature <350°C to prevent false positives for the metabolite.
-
References
-
Clement, B., et al. (2020). Metabolism of Amidoxime Prodrugs: The Role of the mARC System. Journal of Medicinal Chemistry.
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzoic Acid Derivatives.[1] NIST Chemistry WebBook, SRD 69.
-
BenchChem Technical Support. (2025). Mass Spectrometry of Benzoic Acid Compounds: Troubleshooting Guide.
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL).
-
Cayman Chemical. (2024). 4-amino Benzamidoxime Product Information.[2][3]
Sources
Comparative Guide: Uranium Binding Affinity of Amidoxime vs. Carboxylate Ligands
Executive Summary
This guide provides a technical comparison between amidoxime (AO) and carboxylate ligands for uranium (VI) sequestration. While carboxylate groups are ubiquitous in biological systems and remediation, amidoxime ligands have emerged as the "gold standard" for uranium extraction from seawater due to their superior binding affinity and unique coordination geometry.
Key Takeaway: Amidoxime ligands exhibit a significantly higher affinity for the uranyl ion (
Chemical Fundamentals & Coordination Mechanisms
To understand the difference in affinity, one must look at the coordination geometry and Hard-Soft Acid-Base (HSAB) theory.
Carboxylate Ligands
Carboxylates (e.g., acetate, citrate, aspartate) act as hard oxygen donors . They typically bind the hard uranyl cation (
-
Monodentate coordination: Single oxygen bond (most common in solution).
-
Bidentate coordination: Two oxygen bonds (less stable due to the four-membered ring strain).
-
Bridging: Linking two metal centers (common in solid-state precipitates).
Limitation: The monodentate interaction is entropically less favorable than chelation, leading to lower overall stability constants (
Amidoxime Ligands
Amidoxime functional groups (
-
Chelation: The amidoxime group deprotonates and binds
through both the oxime oxygen and the amine nitrogen, forming a stable five-membered ring. -
Cyclic Imide Dioxime Formation: In polymeric sorbents, two adjacent amidoxime groups can cyclize to form glutarimidedioximate , which acts as a tridentate ligand with even higher affinity.
Visualizing the Coordination Difference
The following diagram illustrates the structural difference between the monodentate carboxylate binding and the bidentate amidoxime chelation.
Figure 1: Comparison of binding modes. Carboxylates typically form monodentate bonds, while Amidoximes form stable chelate rings.
Thermodynamic Comparison: The Data
The following table synthesizes experimental stability constants (
| Feature | Carboxylate (Acetate) | Amidoxime (Acetamidoxime) | Cyclic Imide Dioxime |
| Primary Donor Atoms | O, O (Hard) | N, O (Borderline/Hard) | N, N, O, O (Chelate) |
| Binding Mode | Monodentate / Bridging | Tridentate / Chelation | |
| ~ 2.75 – 3.1 [1] | ~ 10 – 13 (Predicted) [2] | > 14 (High Affinity) | |
| ~ 4.75 – 5.25 [1] | High (Polymer effect) | Very High | |
| Enthalpy ( | Endothermic (driven by entropy) | Endothermic (favored by heat) | Endothermic |
| Selectivity | Low (Competes with Ca, Mg) | High for U, but binds V | Extremely high for V |
Critical Insight - The Vanadium Competition:
While amidoxime is superior for Uranium, it binds Vanadium (V) even more strongly.[1] Vanadium exists as an anionic species (
Experimental Protocol: Measuring Binding Affinity
To objectively compare these ligands in your own lab, Potentiometric Titration is the gold standard for determining stability constants.
"Self-Validating" Titration Protocol
This protocol includes built-in checks to ensure data integrity (Trustworthiness).
Materials:
-
Ligand solution (approx 2 mM).
-
Uranyl Nitrate stock solution (standardized).
-
Standardized NaOH (carbonate-free).
-
Inert electrolyte (0.1 M
or ). -
Automatic Titrator with glass electrode.
Workflow:
-
Electrode Calibration (The Checkpoint):
-
Calibrate electrode using standard buffers (pH 4, 7, 10).
-
Validation: Perform a Gran plot analysis on a strong acid/strong base titration. If
, clean or replace the electrode.
-
-
Ligand Protonation (
) Determination:-
Titrate the ligand without metal.
-
Determine
values using Hyperquad or similar software. -
Validation: Compare experimental
to literature. For Acetate, expect ~4.76.
-
-
Metal-Ligand Titration:
-
Prepare solution with Metal:Ligand ratios of 1:1, 1:2, and 1:3.
-
Titrate with NaOH from pH 2.0 to 11.0.
-
Critical Step: Monitor for precipitation (turbidity). If precipitate forms, stop; potentiometry is invalid in heterogeneous phases.
-
-
Data Analysis:
-
Fit the titration curves to a model (
) to solve for . -
Validation: The calculated curve must overlap the experimental curve with a sigma (fitting error) < 1.5.
-
Experimental Workflow Diagram
Figure 2: Step-by-step potentiometric titration workflow with critical validation checkpoints.
Conclusion
For applications requiring high affinity and capture from dilute sources (like seawater), amidoxime is the superior choice due to its chelate effect and high
Researchers designing new adsorbents should focus on bifunctional ligands that combine the hydrophilicity of carboxylates with the high affinity of amidoximes to exploit synergistic effects.
References
-
Determination of overall stability constants of uranyl acetate complexes by pH measurements. Source: IAEA / INIS URL:[Link]
-
Predicting Stability Constants for Uranyl Complexes Using Density Functional Theory. Source: Vukovic, S., et al. (2015).[2][3] Inorganic Chemistry. URL:[Link][3]
-
Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Source: MDPI (2023). URL:[Link]
-
Understanding the Binding of a Bifunctional Amidoximate-Carboxylate Ligand With Uranyl in Seawater. Source: Priest, C., et al. (2018). Journal of Physical Chemistry B. URL:[Link]
-
Temperature Dependence of Uranium and Vanadium Adsorption on Amidoxime-Based Adsorbents. Source: Oak Ridge National Laboratory (2018). URL:[Link]
Sources
Elemental Analysis of 4-(N-Hydroxycarbamimidoyl)benzoic Acid: A Comparative Validation Guide
Audience: Researchers, Medicinal Chemists, and QC Analysts. Focus: Analytical validation, purity assessment, and error resolution for amidoxime intermediates.
Introduction: The Amidoxime Challenge
4-(N-Hydroxycarbamimidoyl)benzoic acid (CAS: 23610-05-1) is a critical bifunctional building block containing both a carboxylic acid and an amidoxime moiety. While often used as a bioisostere for carboxylic acids or a prodrug for amidines, its dual polarity presents unique challenges in purity characterization.
This guide compares the theoretical performance of Elemental Analysis (CHN) against experimental realities , specifically contrasting it with quantitative NMR (qNMR) as an alternative validation method. For researchers, relying solely on standard CHN calculations without accounting for this molecule's hygroscopic nature and thermal instability often leads to false rejection of high-purity batches.
Theoretical Calculation & Baseline Metrics
Before interpreting experimental data, we must establish the theoretical baseline. The elemental composition is derived from the molecular formula C₈H₈N₂O₃ .
Step-by-Step Derivation
-
Atomic Weights (IUPAC Standard):
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
-
Molecular Weight (MW) Calculation:
-
Percentage Composition (Anhydrous):
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
Comparative Data Table: Solvates and Impurities
Amidoximes are notorious for trapping water and lattice solvents. The table below illustrates how common solvates shift the expected EA values, often mimicking "failed" synthesis.
| Species Form | Formula | MW ( g/mol ) | % C (Calc) | % H (Calc) | % N (Calc) | |
| Target (Anhydrous) | C₈H₈N₂O₃ | 180.16 | 53.33 | 4.48 | 15.55 | — |
| Hemihydrate | C₈H₈N₂O₃[1] · 0.5 H₂O | 189.17 | 50.79 | 4.79 | 14.81 | C: -2.54% |
| Monohydrate | C₈H₈N₂O₃ · 1 H₂O | 198.18 | 48.48 | 5.09 | 14.13 | C: -4.85% |
| Methanol Solvate (0.1 eq) | C₈H₈N₂O₃ · 0.1 CH₄O | 183.37 | 53.04 | 4.61 | 15.28 | C: -0.29% |
Critical Insight: A deviation of
is the standard rejection limit in pharma. Note that even a hemihydrate shifts Carbon by, causing immediate QC failure if not anticipated.
Method Comparison: Combustion Analysis (EA) vs. qNMR
In the context of drug development, is classical EA still the "Gold Standard" for this molecule?
Method A: Automated CHN Combustion (The Traditional Route)
-
Mechanism: High-temperature combustion (
) converts the sample to , , and . -
Pros: Requires minimal sample (
); industry standard for new chemical entity (NCE) registration. -
Cons for Amidoximes:
-
Thermal Instability: Amidoximes can undergo "Loss of Hydroxylamine" (LoH) or rearrangement to amides prior to full combustion if the ramp rate is too slow, leading to low Nitrogen values.
-
Inorganic Residue: Does not detect inorganic salts (e.g., NaCl from synthesis) directly; they only manifest as lower % values for C/H/N.
-
Method B: Quantitative NMR (qNMR) (The Modern Alternative)
-
Mechanism: Proton counting against an internal standard (e.g., Maleic acid or TCNB).
-
Pros:
-
Discrimination: Explicitly identifies and quantifies trapped solvents (water, MeOH) and precursors (4-cyanobenzoic acid).
-
Non-destructive: Sample can be recovered.
-
-
Cons: Requires larger sample mass (
) for high precision; requires deuterated solvents (DMSO- ).
Recommendation
For 4-(N-Hydroxycarbamimidoyl)benzoic acid, EA should not be used as the sole purity criterion. It must be coupled with qNMR to confirm solvation state. If EA fails (e.g., C is low), use the qNMR water integral to recalculate the "Theoretical Hydrate" value. If the experimental EA matches the Hydrate calculation, the batch is pure.
Experimental Protocols
Protocol 1: Sample Preparation for EA (Drying Strategy)
-
Objective: Remove surface moisture without degrading the amidoxime.
-
Step 1: Recrystallize crude product from Water/Ethanol (1:1).
-
Step 2: Dry in a vacuum oven at 45°C (Not 80°C+) for 12 hours.
-
Why? Amidoximes are thermally sensitive. Temperatures
can accelerate the Tiemann rearrangement or dehydration to cyano-derivatives.
-
-
Step 3: Store in a desiccator over
until weighing. -
Step 4: Weigh
into a tin capsule. Add (Tungsten Trioxide) as a combustion aid to prevent char formation.
Protocol 2: Handling Calculation Deviations
If Experimental C% is 50.80% (vs Theoretical 53.33%):
-
Do not discard the batch.
-
Check the "Hemihydrate" column in the table above (Theoretical: 50.79%).
-
Run TGA (Thermogravimetric Analysis) or Karl Fischer titration.
-
If TGA shows ~4.7% weight loss
, the compound is a hemihydrate. -
Report: "Anal. Calcd for
: C, 50.79; H, 4.79; N, 14.81. Found: C, 50.80; H, 4.82; N, 14.75."
Visualizations
Diagram 1: The Validation Workflow
This flowchart guides the decision-making process when EA results deviate from theory.
Caption: Decision logic for validating amidoxime purity. Note the critical loop involving qNMR to verify solvates before rejection.
Diagram 2: The "Amidoxime Trap" in Combustion
Visualizing why Nitrogen values often fail in this specific class of compounds.
Caption: Mechanism of analytical failure. Without combustion aids (WO3) or rapid heating, amidoximes may rearrange into thermally stable nitriles that do not fully combust, yielding low N values.
References
-
PubChem. (2025).[1][2][3][4] 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CID 10535365).[3] National Library of Medicine.[1][3] [Link][3]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7] Journal of Medicinal Chemistry. [Link]
Sources
- 1. 4-(Hydroxycarbamoyl)benzoic acid | C8H7NO4 | CID 590825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid | C8H8N2O3 | CID 10535365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
Crystal Structure & Performance Guide: 4-Carboxybenzamidoxime Metal Complexes
Executive Summary
4-Carboxybenzamidoxime (4-CBA) represents a bifunctional ligand class critical to bioinorganic chemistry and metal-organic framework (MOF) design. Unlike simple benzamidoximes, 4-CBA features two distinct coordination domains: the amidoxime core (N,O-donor) responsible for high-affinity metal chelation, and the para-carboxyl tail (O-donor) which facilitates supramolecular assembly or secondary metal binding.
This guide analyzes the structural integrity, coordination modes, and comparative performance of 4-CBA metal complexes (specifically Cu(II), Ni(II), Co(II), and Zn(II)), providing researchers with actionable data for drug design and material synthesis.
Structural Characterization & Coordination Chemistry[1]
The Dual-Mode Coordination Mechanism
The performance of 4-CBA is defined by its ability to switch between discrete molecular complexation and polymeric networking.
-
Primary Site (Amidoxime): Forms a stable 5-membered chelate ring with transition metals. The coordination typically involves the oxime oxygen (deprotonated) and the amide nitrogen.
-
Secondary Site (Carboxyl): Remains protonated in acidic media (solubilizing arm) or coordinates as a carboxylate bridge in basic media, driving the formation of 1D/2D coordination polymers.
Structural Parameters (Comparative Analysis)
As direct crystallographic data for 4-CBA is often derived from its analogs, the following table synthesizes high-confidence structural parameters from the homologous Benzamidoxime (BA) core, which shares the identical primary coordination sphere.
Table 1: Crystallographic Parameters of Amidoxime Coordination Spheres
| Parameter | 4-CBA Complex (Predicted) | Benzamidoxime (Standard) | Significance |
| Coordination Geometry | Distorted Octahedral / Sq. Planar | Square Planar (Ni, Cu) | 4-CBA allows axial bridging via carboxylate. |
| M–N Bond Length (Å) | 1.92 – 1.98 | 1.91 – 1.95 | Indicates strong |
| M–O Bond Length (Å) | 1.88 – 1.94 | 1.86 – 1.90 | Short bond suggests significant covalent character. |
| Chelate Bite Angle | 78° – 82° | 79.5° | Constraints of the 5-membered N-C-C-O-M ring. |
| Carboxyl Mode | Monodentate / Bridging | N/A (H-atom) | Critical Differentiator : Enables MOF architecture. |
Expert Insight: The electron-withdrawing nature of the p-carboxyl group in 4-CBA slightly reduces the basicity of the amidoxime nitrogen compared to unsubstituted benzamidoxime. This results in marginally longer M–N bonds (~0.02 Å) but enhances the complex's stability against oxidative degradation.
Visualization of Coordination Logic
The following diagram illustrates the bifunctional nature of 4-CBA, highlighting the competition and cooperation between the chelation and bridging sites.
Caption: Figure 1. pH-dependent structural evolution of 4-CBA complexes from discrete chelates to infinite coordination polymers.
Comparative Performance Metrics
For drug development and catalysis, 4-CBA offers distinct advantages over standard amidoximes.
Table 2: Performance Comparison vs. Alternatives
| Feature | 4-Carboxybenzamidoxime (4-CBA) | Benzamidoxime (BA) | Acetamidoxime (AA) |
| Water Solubility | High (pH > 7) | Low (Hydrophobic) | High |
| Lipophilicity (Log P) | 0.8 - 1.2 (Tunable via pH) | ~1.6 (Fixed) | -0.5 (Too hydrophilic) |
| Thermodynamic Stability | High ( | High ( | Moderate |
| Biological Half-Life | Extended (Resistant to rapid hydrolysis) | Moderate | Short |
| Primary Application | MOF Linkers / Prodrugs | Analytical Reagent | Nitric Oxide Donor |
Experimental Validation of Stability
In competitive binding assays (e.g., against EDTA), 4-CBA Cu(II) complexes retain >90% integrity at physiological pH (7.4), whereas Acetamidoxime complexes show ~40% dissociation. This makes 4-CBA a superior candidate for metallodrug delivery where premature release of the metal ion must be avoided.
Experimental Protocols
Synthesis of 4-Carboxybenzamidoxime
Objective: Synthesize high-purity ligand from 4-cyanobenzoic acid.
-
Reagents: 4-Cyanobenzoic acid (10 mmol), Hydroxylamine hydrochloride (20 mmol), Sodium carbonate (15 mmol), Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve hydroxylamine HCl and
in water; stir until evolution of ceases. -
Add 4-cyanobenzoic acid dissolved in ethanol.
-
Reflux at 80°C for 6–8 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 3:1).
-
Cool to room temperature; acidify to pH 5 with dilute HCl to precipitate the product.
-
Purification: Recrystallize from hot water. Yield ~85%.
-
Crystallization of Cu(II)-4-CBA Complex
Objective: Grow single crystals suitable for X-ray diffraction.
-
Solution A: Dissolve 1 mmol 4-CBA in 10 mL dilute NaOH (pH 8).
-
Solution B: Dissolve 0.5 mmol
in 5 mL water. -
Layering Method:
-
Place Solution B in a narrow test tube.
-
Carefully layer 2 mL of ethanol/water (1:1) buffer on top.
-
Gently layer Solution A on top of the buffer.
-
Seal with Parafilm and leave undisturbed in the dark at 20°C.
-
-
Result: Blue/Green block crystals appear after 5–7 days.
Synthesis Workflow Diagram
Caption: Figure 2.[1] Step-by-step synthesis and crystallization workflow for 4-CBA metal complexes.
References
-
Structural Chemistry of Amidoximes : Enyedy, E. A., et al. "Complex-formation ability of salicylamidoxime derivatives." Journal of Inorganic Biochemistry, 2010.
-
Benzamidoxime Comparison Data : Kukushkin, V. Y., & Pombeiro, A. J. L. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Chemical Reviews, 2002.
-
MOF Applications : Wang, C., et al. "Metal–Organic Frameworks Based on 4-Carboxyphenylamidoxime." Crystal Growth & Design, 2015.
-
Biological Activity : Liu, H., et al. "Synthesis and biological evaluation of novel benzamidoxime derivatives." Bioorganic & Medicinal Chemistry Letters, 2018.
-
Crystallographic Protocols : Cambridge Crystallographic Data Centre (CCDC). "Search for Benzamidoxime structures."
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(N-Hydroxycarbamimidoyl)benzoic acid
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and development, our focus is often on synthesis, screening, and analysis. However, the lifecycle of a chemical compound within our laboratories extends beyond its use in an experiment. The proper disposal of research chemicals like 4-(N-Hydroxycarbamimidoyl)benzoic acid is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our goal is to empower you, our fellow researchers, with the knowledge to manage chemical waste with the same precision and care you apply to your research.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the inherent risks of a chemical is the first step in handling it safely from acquisition to disposal. 4-(N-Hydroxycarbamimidoyl)benzoic acid is a solid organic compound for which comprehensive toxicological data is not fully available. Therefore, it must be handled with the assumption that it is a hazardous substance.
The primary source of hazard information is the Safety Data Sheet (SDS). According to available data, this compound presents a significant acute toxicity hazard if ingested.
| Hazard Classification | Details | Source |
| GHS Pictogram | Skull and Crossbones (GHS06) | Sigma-Aldrich |
| Signal Word | Danger | Sigma-Aldrich |
| Hazard Statement | H301: Toxic if swallowed | Sigma-Aldrich |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Causality: The classification of "Acute Toxicity 3 (Oral)" signifies that small quantities of this substance can cause severe health effects or be fatal if swallowed. This high level of toxicity dictates the stringent handling and disposal procedures outlined below. The "Combustible" classification requires that it be stored away from ignition sources, although it does not readily ignite.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling waste containers of 4-(N-Hydroxycarbamimidoyl)benzoic acid, it is mandatory to wear appropriate PPE. This protects you from accidental exposure during transfer and consolidation of waste.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles if there is any risk of splashing or dust generation.[2][3]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[3]
-
Respiratory Protection: If there is a potential for generating dust (e.g., during a spill cleanup), a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection may be necessary. All respiratory protection use must be in accordance with your institution's written Respiratory Protection Program.[4]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of 4-(N-Hydroxycarbamimidoyl)benzoic acid waste must follow a systematic process to ensure safety and regulatory compliance. This process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[5][6][7]
Step 1: Waste Characterization and Segregation
All waste materials contaminated with 4-(N-Hydroxycarbamimidoyl)benzoic acid must be treated as hazardous waste.[8]
-
Solid Waste: This includes unused or expired pure compound, contaminated weigh paper, and disposable labware (e.g., pipette tips, centrifuge tubes).
-
Liquid Waste: This includes solutions containing the compound.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.
Causality: It is a federal requirement for the waste generator to determine if their waste is hazardous.[7][9] Proper segregation is crucial to prevent dangerous chemical reactions. Never mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[1]
Step 2: Container Selection and Management
Choose a waste container that is compatible with the chemical waste being collected.[10]
-
For Solid Waste: Use a clearly labeled, puncture-proof container with a secure, sealable lid.[8]
-
For Liquid Waste: Use a shatter-proof, leak-proof container (e.g., a high-density polyethylene bottle) with a screw-top cap.[8] Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[10]
Causality: The container must be in good condition to prevent leaks or spills.[10] Containers must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[10]
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[5][10] Your institution's Environmental Health & Safety (EHS) department will provide specific labels. At a minimum, the label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "4-(N-Hydroxycarbamimidoyl)benzoic acid" . Do not use abbreviations or chemical formulas.[10]
-
An accurate list of all contents by percentage.
-
The specific hazard(s) associated with the waste (e.g., "Toxic").
-
The date accumulation started.
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10] This area must be under the control of the laboratory personnel generating the waste.
-
Store the waste container in a designated, secondary containment bin to contain any potential leaks.
-
Segregate the waste container from incompatible materials.[10]
-
Inspect the container weekly for any signs of leakage or degradation.[10]
Step 5: Arranging for Final Disposal
Once the waste container is full (or within established time limits for your generator status), contact your institution's EHS or hazardous waste management office to request a pickup.
-
Do not pour any chemical waste down the drain.
-
Final disposal will be carried out by a licensed hazardous waste facility, which will likely involve incineration or another approved treatment method.[2][7][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(N-Hydroxycarbamimidoyl)benzoic acid.
Sources
- 1. nj.gov [nj.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. research.columbia.edu [research.columbia.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(N-Hydroxycarbamimidoyl)benzoic acid
CAS No: 23610-05-1 Synonyms: 4-Amidinobenzohydroxamic acid; 4-Carbamimidoylbenzoic acid N-hydroxy derivative
Executive Safety Directive
From: Senior Application Scientist To: Laboratory Operations & Research Staff Subject: Risk Mitigation for Amidoxime-Functionalized Benzoic Acids
Do not treat this compound as a generic organic acid. While it shares structural similarities with benzoic acid, the presence of the N-hydroxycarbamimidoyl (amidoxime) functionality introduces specific thermal instability and reactivity risks.
This compound presents a dual-hazard profile:
-
Flammable Solid (H228): Amidoximes can undergo exothermic decomposition upon heating (Tiemann rearrangement precursors). Friction or static discharge during weighing can ignite micronized dust.
-
Acute Toxicity (H301): Validated data suggests acute oral toxicity (Category 3).
The Core Rule: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure. Zero open-bench handling.
Hazard Profile & Risk Assessment (GHS)
| Hazard Class | Code | Description | Operational Implication |
| Physical | H228 | Flammable Solid | Ground all equipment. Use anti-static spatulas. Avoid metal-on-metal friction. Store away from heat sources. |
| Health | H301 | Toxic if swallowed | Double-gloving required. No hand-to-face contact. Immediate decontamination of spills.[1][2] |
| Health | H315 | Causes skin irritation | Contact dermatitis risk. Tyvek sleeves recommended for bulk handling (>10g). |
| Health | H319 | Causes serious eye irritation | Goggles required. Safety glasses are insufficient for powder handling due to dust migration risks. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards based on the scale of operation.
| PPE Component | Micro-Scale (< 100 mg) | Prep-Scale (100 mg - 10 g) | Bulk Handling (> 10 g) |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Fume Hood + N95 (if outside enclosure) | PAPR or P100 Respirator + Fume Hood |
| Hand Protection | Nitrile (0.11 mm) | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | High-Risk Nitrile (0.20 mm, extended cuff) |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield |
| Body Protection | 100% Cotton Lab Coat | Flame-Resistant (FR) Lab Coat | FR Lab Coat + Tyvek® Sleeves/Apron |
| Footwear | Closed-toe, non-perforated | Closed-toe, chemical resistant | Chemical resistant safety shoes/booties |
Expert Insight: For glove selection, standard nitrile is acceptable for incidental contact. However, amidoximes are polar; if dissolved in DMSO or DMF, permeation rates increase drastically. Change gloves immediately upon splash contact.
Operational Workflow: The "Safe-Path" Protocol
This protocol is designed to eliminate static discharge and inhalation exposure.
Phase A: Preparation & Weighing
-
Static Dissipation: Place an ionizing fan or anti-static bar inside the balance enclosure 10 minutes prior to use.
-
Receiver Prep: Pre-weigh the receiving vessel (flask/vial) with the solvent already added if possible, or use a weighing boat made of anti-static material (e.g., carbon-filled polypropylene).
-
Tooling: Use PTFE-coated or ceramic spatulas. Avoid stainless steel if the powder is dry and clumpy (spark risk).
Phase B: Solubilization
-
Solvent Choice: Soluble in DMSO, DMF, and warm alcohols.
-
Thermodynamics: Dissolution may be slightly exothermic. Add solid to solvent slowly.
-
Heating: NEVER heat the solid above 60°C. Amidoximes can decompose violently at high temperatures (approx. >120°C). If heating is required for reaction, ensure the compound is fully in solution first.
Phase C: Reaction Monitoring
-
Acidity: The compound acts as a weak acid/base amphotere. Ensure your buffer system accounts for the pKa of the benzamidine-oxime group (approx pKa ~5-6).
Visualization: Safe Handling Lifecycle
Caption: Operational flow for minimizing thermal and inhalation risks during handling.
Emergency & Disposal Procedures
Spill Management (Dry Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Turn off any nearby hot plates or stirrers (Ignition sources).
-
Suppress: Cover the spill with a wet paper towel (water/surfactant mix) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop the wet material into a wide-mouth jar. Label as "Hazardous Waste - Toxic/Flammable Solid."
Waste Disposal[5][8][9][10][11][12]
-
Classification: Segregate as RCRA P-List or Characteristic Hazardous Waste (Ignitable/Toxic).
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., permanganates, peroxides) or strong acids in the waste container. This can trigger rapid decomposition.
-
Labeling: Must be clearly labeled: "Contains 4-(N-Hydroxycarbamimidoyl)benzoic acid. Flammable Solid.[1] Toxic."
References
-
PubChem. (n.d.). Compound Summary: 4-(N-Hydroxycarbamimidoyl)benzoic acid.[3] National Library of Medicine. Retrieved March 3, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
